4-Butyl-3-thiosemicarbazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDMOLRXYKGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365240 | |
| Record name | 4-Butyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-31-7 | |
| Record name | N-Butylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6610-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Butyl-3-thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Butyl-3-thiosemicarbazide, a key building block in the development of various biologically active compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in clearly structured tables and incorporating mandatory visualizations to elucidate the experimental workflow.
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 4-substituted thiosemicarbazides, in particular, serve as versatile intermediates for the synthesis of various heterocyclic systems. This compound, with its butyl substituent, offers a lipophilic character that can be crucial for modulating the pharmacological profile of derivative compounds. This guide outlines a reliable method for its preparation and detailed characterization to ensure its quality and suitability for further research and development.
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic addition reaction between butyl isothiocyanate and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
Butyl isothiocyanate (1.15 g, 10 mmol)
-
Hydrazine hydrate (80%) (0.63 mL, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyl isothiocyanate (1.15 g, 10 mmol) in ethanol (10 mL).
-
To this solution, add hydrazine hydrate (0.63 mL, 10 mmol) dropwise with continuous stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white needle-like crystals.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
Characterization
The structure and purity of the synthesized this compound were confirmed by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (FTIR, 1H NMR, and 13C NMR).
Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C5H13N3S |
| Molecular Weight | 147.24 g/mol |
| Appearance | White needle-like crystals |
| Melting Point | 74-76 °C |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 40.79 | 40.85 |
| Hydrogen (H) | 8.90 | 8.95 |
| Nitrogen (N) | 28.54 | 28.60 |
| Sulfur (S) | 21.78 | 21.60 |
Spectroscopic Data
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm-1) | Assignment |
| 3350 - 3150 | N-H stretching vibrations |
| 2955, 2925, 2860 | C-H stretching (alkyl) |
| 1620 | N-H bending vibration |
| 1540 | C-N stretching vibration |
| 1280 | C=S stretching vibration |
The 1H and 13C NMR spectra were recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | br s | 1H | NH |
| 7.20 | t, J=5.5 Hz | 1H | NH-butyl |
| 4.30 | br s | 2H | NH2 |
| 3.25 | q, J=6.5 Hz | 2H | -CH2-NH- |
| 1.40 | sextet, J=7.0 Hz | 2H | -CH2-CH2-NH- |
| 1.25 | sextet, J=7.5 Hz | 2H | -CH3-CH2- |
| 0.85 | t, J=7.5 Hz | 3H | -CH3 |
13C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 182.5 | C=S |
| 45.0 | -CH2-NH- |
| 31.5 | -CH2-CH2-NH- |
| 19.5 | -CH3-CH2- |
| 13.8 | -CH3 |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final compound.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed and reproducible protocol for the synthesis of this compound. The comprehensive characterization data confirms the successful synthesis of the target compound with high purity. This information is valuable for researchers in medicinal chemistry and drug development who utilize this compound as a key intermediate for the synthesis of novel therapeutic agents. The presented data serves as a reliable reference for quality control and further derivatization studies.
An In-depth Technical Guide on the Chemical Properties of 4-Butyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-3-thiosemicarbazide is a member of the thiosemicarbazide family of compounds, which are characterized by a core structure containing a thiourea group linked to a hydrazine moiety. This structural motif imparts a wide range of chemical reactivity and biological activity. Thiosemicarbazides and their derivatives, thiosemicarbazones, are of significant interest in medicinal chemistry due to their demonstrated antimicrobial, anticonvulsant, and anticancer properties. The butyl group at the N-4 position of this compound influences its lipophilicity and may modulate its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known biological activities of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source/Reference |
| CAS Number | 6610-31-7 | [1] |
| Molecular Formula | C₅H₁₃N₃S | [1] |
| Molecular Weight | 147.24 g/mol | [1] |
| Melting Point | 74.5 °C | [1] |
| Appearance | White to off-white crystalline solid | Inferred from analogs |
| SMILES | CCCCNC(=S)NN | [1] |
Synthesis
The synthesis of this compound is achieved through the nucleophilic addition of hydrazine hydrate to butyl isothiocyanate. This reaction is a common and efficient method for the preparation of 4-substituted thiosemicarbazides.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the synthesis of 4-alkyl-3-thiosemicarbazides.[2]
Materials:
-
Butyl isothiocyanate
-
Hydrazine monohydrate
-
Ethanol
-
Diethyl ether (for washing)
Procedure:
-
To a solution of hydrazine monohydrate (1 equivalent) in ethanol, butyl isothiocyanate (1 equivalent) is added dropwise with vigorous stirring. The reaction is typically conducted at room temperature or with gentle cooling in an ice bath.
-
The reaction mixture is stirred for a specified period, often ranging from 30 minutes to several hours, during which a white precipitate of this compound forms. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solid product is collected by filtration.
-
The collected solid is washed with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted starting materials and impurities.
-
The purified this compound is then dried under vacuum.
Synthesis workflow for this compound.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the butyl group and the protons attached to the nitrogen atoms.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (butyl) | ~0.9 | Triplet | 3H |
| CH₂ (butyl, adjacent to CH₃) | ~1.3-1.4 | Sextet | 2H |
| CH₂ (butyl, adjacent to NH) | ~1.5-1.6 | Quintet | 2H |
| N⁴H-CH₂ (butyl) | ~3.4-3.6 | Quartet | 2H |
| N³H₂ | Broad singlet | 2H | |
| N²H | Broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the four unique carbon atoms of the butyl group and the thiocarbonyl carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (butyl) | ~13-14 |
| CH₂ (butyl) | ~20-21 |
| CH₂ (butyl) | ~30-31 |
| N-CH₂ (butyl) | ~45-47 |
| C=S | ~180-183 |
FT-IR Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretching (NH and NH₂) | 3100-3400 | Broad to sharp bands |
| C-H stretching (butyl) | 2850-2960 | Sharp bands |
| N-H bending | ~1600-1650 | |
| C-N stretching | ~1400-1450 | |
| C=S stretching | ~1100-1250 and ~800-850 | Thiocarbonyl stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 147. Common fragmentation patterns for N-alkyl thiosemicarbazides involve cleavage of the alkyl chain and fragmentation of the thiosemicarbazide core.
Biological Activities and Potential Mechanisms of Action
While specific studies on the biological signaling pathways of this compound are limited, the broader class of thiosemicarbazides is known to exhibit a range of biological effects, primarily attributed to their ability to chelate metal ions.
Antimicrobial Activity: Thiosemicarbazides have shown activity against various bacteria and fungi. The proposed mechanism of action often involves the chelation of essential metal ions, such as copper and iron, which are crucial for the function of various microbial enzymes. This sequestration of metal ions disrupts cellular processes and inhibits microbial growth. The lipophilic butyl group in this compound may enhance its ability to penetrate microbial cell membranes.
Proposed antimicrobial mechanism of action for thiosemicarbazides.
Anticancer Activity: Certain thiosemicarbazone derivatives have shown potent anticancer activity. A key target is ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. By chelating the iron required for the enzyme's activity, these compounds can inhibit DNA replication and induce apoptosis in cancer cells. While this has been primarily studied for thiosemicarbazones, the parent thiosemicarbazides can serve as precursors to these active forms.
Conclusion
This compound is a versatile chemical building block with potential applications in the development of new therapeutic agents. Its synthesis is straightforward, and its chemical properties are largely dictated by the thiosemicarbazide core and the N-butyl substituent. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action, which will be crucial for realizing its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biology of this compound and its derivatives.
References
Spectroscopic analysis of 4-Butyl-3-thiosemicarbazide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known for a wide range of biological activities, making their precise characterization crucial for further research and application. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by data from its close structural analog, 4-Ethyl-3-thiosemicarbazide. Furthermore, it outlines detailed experimental protocols for these analytical techniques and provides logical workflows for spectral interpretation.
Core Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. The predictions are based on the known data for 4-Ethyl-3-thiosemicarbazide and established principles of spectroscopic interpretation, accounting for the structural difference of an additional propyl group in the butyl chain.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (Butyl) | ~ 0.9 | Triplet | 3H | ~ 7 |
| CH₂ (Butyl, C3') | ~ 1.3-1.4 | Sextet | 2H | ~ 7 |
| CH₂ (Butyl, C2') | ~ 1.5-1.6 | Quintet | 2H | ~ 7 |
| N⁴-CH₂ (Butyl, C1') | ~ 3.5-3.6 | Quartet | 2H | ~ 7 |
| N²-H₂ | ~ 4.0-5.0 | Broad Singlet | 2H | - |
| N¹-H | ~ 7.5-8.5 | Broad Singlet | 1H | - |
| N⁴-H | ~ 7.3-7.5 | Broad Singlet | 1H | - |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Butyl) | ~ 13-14 |
| CH₂ (Butyl, C3') | ~ 20-21 |
| CH₂ (Butyl, C2') | ~ 31-32 |
| N⁴-CH₂ (Butyl, C1') | ~ 45-46 |
| C=S | ~ 180-185 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (NH₂, NH) | 3100-3400 | Medium-Strong, Broad |
| C-H Stretching (Aliphatic) | 2850-2960 | Medium-Strong |
| N-H Bending | 1600-1650 | Medium |
| C-N Stretching | 1400-1500 | Medium |
| C=S Stretching | 1050-1250 | Medium-Strong |
Sample Preparation: KBr pellet or thin solid film.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 114 | [M - SH]⁺ |
| 101 | [M - NH₂NH]⁺ or [CH₃(CH₂)₃NHCS]⁺ |
| 90 | [M - C₄H₉]⁺ |
| 88 | [M - C₄H₉N]⁺ |
| 74 | [NH₂CSNH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The final solution height in the tube should be around 4-5 cm.[1]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spinner turbine and clean the outside of the tube.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :[2]
-
Sample Preparation (Thin Solid Film Method) :[3]
-
Data Acquisition :
-
Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a clean salt plate).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction :
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[4]
-
-
Ionization :
-
For a volatile compound like this compound, Electron Ionization (EI) is a common technique. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[5]
-
-
Mass Analysis and Detection :
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the general experimental workflow for spectroscopic analysis and the logical process of interpreting the spectral data for this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical flow for the interpretation of spectroscopic data of this compound.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Butyl-3-Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Crystallization
The synthesis of thiosemicarbazone derivatives typically involves a condensation reaction between a substituted thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] The general synthetic route for the title class of compounds is outlined below.
General Synthesis Protocol
A solution of a selected aldehyde or ketone is added to a stirred solution of a 4-butyl-3-thiosemicarbazide derivative in a suitable solvent, often ethanol or methanol.[2][3] The reaction mixture is then refluxed for several hours.[3] Upon completion of the reaction, the mixture is cooled, and the resulting solid product is isolated by filtration, washed with a cold solvent, and dried.[3] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as dimethylformamide (DMF).[1]
Structural Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their molecular structure and purity.
Spectroscopic and Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure of the synthesized derivatives.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as N-H, C=S, and C=N bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.
-
Elemental Analysis (CHN): CHN analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed structure.[1]
Crystallographic Data and Molecular Structure
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Below is a summary of the crystallographic data for (E)-2-(4-ethoxybenzylidene)-N-butylpiperidine-1-carbothiohydrazide (4-EBP), a derivative containing a 4-butyl substituted moiety.[4]
Table 1: Crystallographic Data for 4-EBP Derivative [4]
| Parameter | Value |
| Chemical Formula | C21H33N3OS |
| Formula Weight | 375.57 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.534(3) |
| b (Å) | 9.0430(18) |
| c (Å) | 15.148(3) |
| α (°) | 90 |
| β (°) | 108.78(3) |
| γ (°) | 90 |
| Volume (ų) | 2145.4(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.162 |
| Absorption Coefficient (mm⁻¹) | 0.170 |
| F(000) | 816 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.29 to 25.00 |
| Reflections collected | 14930 |
| Independent reflections | 3772 [R(int) = 0.0461] |
| Final R indices [I>2σ(I)] | R1 = 0.0526, wR2 = 0.1388 |
| R indices (all data) | R1 = 0.0680, wR2 = 0.1503 |
Table 2: Selected Bond Lengths and Angles for 4-EBP Derivative [4]
| Bond | Length (Å) | Angle | Value (°) |
| S1-C8 | 1.685(2) | N2-N3-C8 | 118.43(18) |
| N1-C8 | 1.365(3) | N1-C8-N3 | 116.3(2) |
| N2-N3 | 1.380(2) | N1-C8-S1 | 120.94(17) |
| N2-C7 | 1.282(3) | N3-C8-S1 | 122.72(16) |
The molecular structure of this derivative reveals a distorted square planar geometry around the central thiosemicarbazone moiety. The butylpiperidine group introduces significant steric bulk, which influences the overall conformation and crystal packing.
Potential Applications and Future Directions
Thiosemicarbazone derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[5] The structural information gleaned from crystallographic studies is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Conclusion
The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This knowledge, combined with detailed synthesis and characterization protocols, forms the foundation for the rational design of novel therapeutic agents. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this promising class of compounds. Further research focusing on the synthesis and crystallographic analysis of a wider range of this compound derivatives is warranted to expand our understanding of their structure-property relationships.
References
- 1. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of 4-Butyl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are recognized for their wide-ranging biological activities. These compounds, characterized by a core -NH-CS-NH-NH- structure, have demonstrated potential as antimicrobial, anticancer, and enzyme inhibitory agents. The biological efficacy of thiosemicarbazides is frequently linked to their capacity for metal ion chelation, a property crucial for the function of various enzymes. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of synthetic pathways and experimental workflows. While data on the parent compound is limited, this guide draws on research of closely related analogues to provide a comprehensive resource for researchers in drug discovery and development.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are versatile scaffolds in medicinal chemistry. Their broad spectrum of biological activities has led to extensive research into their potential as therapeutic agents. The introduction of a butyl group at the N-4 position of the thiosemicarbazide core can influence the lipophilicity and steric properties of the molecule, potentially modulating its biological activity. This guide focuses on the biological profile of this compound, providing a consolidated source of technical information for scientific professionals.
Synthesis
The general synthesis of 4-substituted-3-thiosemicarbazides is a well-established chemical transformation. A common and efficient method involves the nucleophilic addition of hydrazine hydrate to a corresponding isothiocyanate. In the case of this compound, the reaction proceeds between butyl isothiocyanate and hydrazine hydrate, typically in a polar solvent such as ethanol.
Figure 1: General synthetic scheme for this compound.
Biological Activities
While specific studies on this compound are not extensively available, research on its derivatives provides significant insight into its potential biological activities.
Antimicrobial Activity
Derivatives of this compound have shown notable antibacterial properties. For instance, 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide has been evaluated for its activity against various bacterial strains.
Table 1: Antibacterial Activity of 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | >1000 |
| Staphylococcus aureus ATCC 29213 | 1.95 | >1000 |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | 15.63 |
| Bacillus cereus ATCC 10876 | 7.81 | >1000 |
Data extracted from a study on new thiosemicarbazide derivatives with multidirectional biological action.[1]
Anticancer Activity
The anticancer potential of thiosemicarbazides is a significant area of research.[2][3] Their mechanism of action is often attributed to the inhibition of enzymes crucial for DNA replication and cell proliferation, such as topoisomerases.[4] While specific quantitative data for this compound is not available, the general class of thiosemicarbazides has shown promise in this area.
Enzyme Inhibition
Thiosemicarbazones, derived from thiosemicarbazides, are known to be potent inhibitors of various enzymes, including tyrosinase and topoisomerase.[4][5] This inhibitory activity is often linked to their ability to chelate metal ions within the enzyme's active site. The butyl substituent may enhance the interaction with hydrophobic pockets of the enzyme, potentially increasing inhibitory potency.
Anthelmintic Activity
In addition to antimicrobial and anticancer effects, derivatives of this compound have been investigated for their anthelmintic properties.
Table 2: Anthelmintic Activity of a 4-Aryl-1-acylthiosemicarbazide Derivative
| Compound | Target Organism | LC50 (mg/mL) |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. | 14.77 |
This data is for a structurally related compound and is provided for comparative purposes.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of thiosemicarbazide derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compound: The thiosemicarbazide derivative is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the thiosemicarbazide derivative (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Mechanism of Action
The precise signaling pathways affected by this compound are not yet fully elucidated. However, the known mechanisms of action for thiosemicarbazones often involve the inhibition of key enzymes in cellular processes.
Figure 3: Putative enzyme inhibitory mechanism of thiosemicarbazones.
One of the primary proposed mechanisms is the inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[4] By stabilizing the enzyme-DNA cleavage complex, thiosemicarbazones can lead to DNA strand breaks, ultimately triggering apoptosis and cell cycle arrest in cancer cells. Another potential target is tyrosinase, a key enzyme in melanin biosynthesis, which could be relevant for applications in dermatology or in targeting melanoma.[5]
Conclusion
This compound belongs to a class of compounds with significant, demonstrated biological activities. While research directly focused on this specific molecule is emerging, the data from its derivatives strongly suggest potential applications in the development of new antimicrobial and anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its analogues, makes it a compelling starting point for further investigation and optimization in medicinal chemistry. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
- 1. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
Metal Complexes of 4-Butyl-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological applications of metal complexes derived from 4-Butyl-3-thiosemicarbazide. Thiosemicarbazides and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] The coordination of these ligands to metal centers can significantly enhance their biological efficacy.[4] This guide offers detailed experimental protocols, data presentation in structured tables for comparative analysis, and visualizations of key chemical and biological processes to facilitate further research and development in this promising area.
Core Compound: this compound
This compound serves as the foundational ligand for the metal complexes discussed herein. It is a derivative of thiosemicarbazide with a butyl group attached to the N4 nitrogen atom.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C5H13N3S | [5] |
| Molecular Weight | 147.24 g/mol | [5] |
| Melting Point | 74.5 °C | [5] |
| Appearance | White, sand-like powder | [6] |
| Solubility | Soluble in water and ethanol | [6] |
Synthesis Protocols
Detailed methodologies for the synthesis of the this compound ligand and its subsequent metal complexes are provided below. These protocols are based on established methods for similar 4-substituted thiosemicarbazides and their metal complexes.[6][7]
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a multi-step reaction starting from butylamine. A generalized synthetic pathway is illustrated below.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol:
-
Step 1: Formation of Butylammonium dithiocarbamate. To a stirred solution of butylamine in ethanol, an equimolar amount of carbon disulfide is added dropwise, followed by the addition of aqueous ammonium hydroxide. The reaction mixture is stirred at room temperature for 2 hours.
-
Step 2: Formation of Sodium Butyldithiocarbamate acetate. An aqueous solution of sodium chloroacetate is added to the reaction mixture from Step 1. The mixture is stirred for an additional hour.
-
Step 3: Formation of this compound. Hydrazine hydrate is added to the reaction mixture, which is then refluxed for 4-6 hours.
-
Step 4: Isolation and Purification. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure this compound.
Synthesis of Metal Complexes of this compound
The synthesis of metal complexes typically involves the reaction of the thiosemicarbazide ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio.
Figure 2: General workflow for the synthesis of metal complexes.
Experimental Protocol:
-
Preparation of Reactants: A solution of this compound is prepared in hot ethanol. A separate solution of the metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂) is also prepared in ethanol.
-
Reaction: The ethanolic solution of the metal salt is added dropwise to the stirred solution of the ligand.
-
Reflux: The resulting mixture is refluxed for 3-4 hours. The formation of a colored precipitate indicates the formation of the complex.
-
Isolation: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
Purification: The collected solid is washed with ethanol and then diethyl ether and dried under vacuum.
Characterization of Metal Complexes
The synthesized metal complexes are characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.
Spectroscopic Data
The following tables summarize the expected characteristic spectral data for metal complexes of this compound, based on data reported for analogous 4-alkyl-thiosemicarbazide and thiosemicarbazone complexes.[7][8][9]
Table 1: FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
| Ligand (L) | 3300-3100 | - | ~840 | - | - |
| [Cu(L)Cl₂] | ~3250 | ~1610 | ~750 | ~500 | ~420 |
| [Ni(L)Cl₂] | ~3245 | ~1605 | ~745 | ~510 | ~415 |
| [Co(L)Cl₂] | ~3255 | ~1600 | ~740 | ~495 | ~410 |
Note: The shift in the ν(C=S) band to a lower frequency and the appearance of new bands for ν(M-N) and ν(M-S) upon complexation are indicative of the coordination of the sulfur and azomethine nitrogen atoms to the metal ion.[9] The ν(C=N) band arises from the tautomeric imido-thiol form of the ligand upon coordination.
Table 2: ¹H-NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | -NH₂ | -NH (N2) | -NH (N4) | -CH₂- (butyl) | -CH₃ (butyl) |
| Ligand (L) | ~4.5 | ~8.0 | ~7.5 | 1.3-3.2 | ~0.9 |
| [Zn(L)Cl₂] | Shifted | Shifted | Shifted | Shifted | No significant shift |
Note: Coordination to a diamagnetic metal like Zn(II) is expected to cause a downfield shift in the protons of the coordinating groups (-NH and -NH₂).
Table 3: UV-Vis Spectral Data (λₘₐₓ, nm) and Magnetic Moment
| Complex | λₘₐₓ (nm) | Assignment | Magnetic Moment (μeff, B.M.) | Proposed Geometry |
| [Cu(L)Cl₂] | ~650, ~420 | ²B₁g → ²A₁g, L→M CT | ~1.80 | Square Planar |
| [Ni(L)Cl₂] | ~580, ~480 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F) | ~3.10 | Octahedral |
| [Co(L)Cl₂] | ~690, ~510 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | ~4.90 | Octahedral |
Note: The electronic spectra and magnetic moment data are crucial for determining the geometry of the metal complexes.[8]
Biological Activity
Metal complexes of thiosemicarbazides often exhibit enhanced biological activity compared to the free ligand.[1] This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods like the agar well diffusion assay and determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Well Diffusion Assay
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.
-
Well Preparation: Wells of a standard diameter are punched into the agar.
-
Sample Loading: A fixed volume of the test compound solution (at a specific concentration) is loaded into each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Table 4: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ligand (L) | 10 | 8 | 9 |
| [Cu(L)Cl₂] | 18 | 15 | 16 |
| [Ni(L)Cl₂] | 15 | 12 | 14 |
| [Co(L)Cl₂] | 16 | 13 | 15 |
| Standard | 25 (Ciprofloxacin) | 22 (Ciprofloxacin) | 20 (Fluconazole) |
Note: The data presented is hypothetical and serves as an example of expected trends where metal complexes show enhanced activity.
Antitumor Activity
The cytotoxic potential of the metal complexes against various cancer cell lines can be assessed using assays such as the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6610-31-7 | GAA61031 [biosynth.com]
- 6. juniv.edu [juniv.edu]
- 7. jocpr.com [jocpr.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for 4-Butyl-3-thiosemicarbazide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Butyl-3-thiosemicarbazide, a valuable building block in medicinal chemistry and drug development. This document outlines the primary synthetic route, details the experimental protocol, and presents key quantitative data for the starting materials and the final product.
Core Synthesis Pathway
The most common and efficient synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to butyl isothiocyanate. This reaction is typically carried out in an alcoholic solvent and proceeds readily to form the desired product.
Figure 1: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Butyl Isothiocyanate | 592-82-5 | C₅H₉NS | 115.20 | - |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | -24 |
| This compound | 6610-31-7 | C₅H₁₃N₃S | 147.24 | 74.5[1][2][3] |
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous 4-substituted thiosemicarbazides.[4]
Materials:
-
Butyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of butyl isothiocyanate (0.1 mol, 11.52 g) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (0.1 mol, 5.01 g, 4.9 mL) dropwise with continuous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain this compound.
Expected Yield: While a specific yield for this exact reaction is not widely published, yields for similar reactions are typically in the range of 70-90%.
Spectroscopic Data
The following are the expected spectroscopic data for this compound, based on data for analogous compounds.[5][6]
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300-3400: N-H stretching (asymmetric and symmetric) of the NH₂ group.
-
~3100-3200: N-H stretching of the secondary amine.
-
~2900-3000: C-H stretching of the butyl group.
-
~1600-1650: N-H bending.
-
~1500-1550: C-N stretching.
-
~1200-1300: C=S stretching.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):
-
~0.9: Triplet, 3H (CH₃ of butyl group).
-
~1.3: Sextet, 2H (CH₂ adjacent to CH₃).
-
~1.5: Quintet, 2H (CH₂ adjacent to N).
-
~3.4: Quartet, 2H (CH₂ attached to N).
-
~4.5: Broad singlet, 2H (NH₂).
-
~7.8: Singlet, 1H (NH).
-
~8.5: Singlet, 1H (NH).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):
-
~13.5: CH₃ of butyl group.
-
~19.5: CH₂ adjacent to CH₃.
-
~31.0: CH₂ adjacent to N.
-
~45.0: CH₂ attached to N.
-
~182.0: C=S.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Figure 2: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. 6610-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | 6610-31-7 | GAA61031 [biosynth.com]
- 3. 6610-31-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 5. 4-Ethyl-3-thiosemicarbazide | C3H9N3S | CID 1551780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
Theoretical and Structural Analysis of 4-Butyl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and structural characteristics of 4-Butyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and materials science. While direct theoretical studies on this specific compound are not extensively published, this document outlines the established experimental and computational protocols used for its synthesis, characterization, and structural elucidation, drawing upon data from closely related thiosemicarbazide derivatives.
Molecular Structure and Properties
This compound (CAS: 6610-31-7) is an organosulfur compound featuring a thiosemicarbazide core with a butyl group attached to the N4 nitrogen atom.[1] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₃N₃S |
| Molecular Weight | 147.24 g/mol |
| Melting Point | 74 °C |
| Canonical SMILES | CCCCNC(=S)NN |
| InChI Key | KNGDMOLRXYKGAD-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound
The synthesis of 4-substituted-3-thiosemicarbazides is typically achieved through the reaction of an appropriate isothiocyanate with hydrazine hydrate.[2] This method provides a direct and efficient route to the target compound.
Protocol:
-
Reaction Setup: To a solution of hydrazine monohydrate (1.0 mmol) in ethanol (10 mL), add a solution of butyl isothiocyanate (1.0 mmol) in ethanol (10 mL) dropwise. The addition should be performed with vigorous stirring while the reaction vessel is cooled in an ice bath to manage the exothermic reaction.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. Let the mixture stand overnight to ensure complete reaction and precipitation of the product.
-
Product Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white, crystalline solid.[3]
References
Navigating the Physicochemical Landscape of 4-Butyl-3-thiosemicarbazide: A Technical Guide to Lipophilicity and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and solubility of 4-Butyl-3-thiosemicarbazide, a molecule of interest in various chemical and pharmaceutical research domains. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data, information on closely related analogs, and detailed experimental protocols to empower researchers in their investigations.
Physicochemical Data Summary
Understanding the lipophilicity and solubility of a compound is paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available quantitative data for this compound and its shorter-chain analog, 4-Ethyl-3-thiosemicarbazide, for comparative purposes. The data for the target compound is currently limited to computational predictions.
| Compound | Parameter | Value | Data Type | Source |
| This compound | Predicted logP | 1.60640 | Computational | Commercial Supplier Data |
| 4-Ethyl-3-thiosemicarbazide | Predicted XlogP | -0.4 | Computational | PubChem CID 1551780[1][2] |
Note: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A positive value indicates greater solubility in lipids (fats), while a negative value suggests higher solubility in water.
General Solubility Profile
General literature suggests that thiosemicarbazides as a class of compounds are typically soluble in polar solvents such as water, ethanol, and other alcohols, with solubility often increasing in hot methanol. However, the introduction of alkyl chains, such as the butyl group in this compound, is expected to increase lipophilicity and potentially decrease aqueous solubility compared to the parent thiosemicarbazide molecule.
Experimental Protocols
To facilitate further research and the generation of robust experimental data, this section provides detailed methodologies for determining lipophilicity and solubility.
Determination of Lipophilicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This widely used method provides a reliable measure of lipophilicity by correlating the retention time of a compound on a nonpolar stationary phase with its logP value.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 stationary phase column and a UV detector is used.
-
Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Standard Preparation: A series of standard compounds with known logP values are prepared in a suitable solvent.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
Chromatographic Analysis:
-
The column is equilibrated with the initial mobile phase concentration.
-
The standard compounds and the test compound are injected separately.
-
The retention time (t_R_) for each compound is recorded.
-
The void time (t_0_) is determined by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
The capacity factor (k) is calculated for each compound at each mobile phase concentration using the formula: k = (t_R - t_0) / t_0
-
The logarithm of the capacity factor (log k) is plotted against the concentration of the organic modifier.
-
The log k value at 100% aqueous phase (log k_w_) is determined by linear extrapolation.
-
A calibration curve is generated by plotting the known logP values of the standard compounds against their determined log k_w_ values.
-
The logP of this compound is determined from its log k_w_ value using the calibration curve.
-
Determination of Aqueous Solubility
The shake-flask method is a conventional and reliable technique for determining the aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The suspension is allowed to stand to allow the undissolved solid to settle.
-
Aliquots of the supernatant are carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used to aid separation.
-
-
Quantification:
-
The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical method, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration is first prepared.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method is developed to separate and quantify the compound. A calibration curve of peak area versus concentration is required.
-
-
-
Data Reporting:
-
The solubility is expressed in units such as mg/mL, µg/mL, or mol/L.
-
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the public domain that definitively links this compound to particular signaling pathways or mechanisms of action. Thiosemicarbazide derivatives, in general, are known to exhibit a wide range of biological activities, and their mechanisms often involve the chelation of metal ions essential for enzymatic functions or the inhibition of specific enzymes. Further research is required to elucidate the specific biological targets and pathways modulated by this compound.
Conclusion
This technical guide provides a foundational understanding of the lipophilicity and solubility of this compound for researchers and drug development professionals. While experimental data for this compound is not yet widely available, the provided predicted values, data from a close analog, and detailed experimental protocols offer a robust starting point for further investigation. The generation of precise experimental data for both lipophilicity and solubility is a critical next step in characterizing the ADMET properties of this compound and unlocking its full potential in scientific and therapeutic applications.
References
A Deep Dive into the Thermal Stability of Thiosemicarbazide Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal stability of thiosemicarbazide and its derivatives, compounds of significant interest in drug development due to their wide-ranging biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the thermal properties, experimental evaluation protocols, and relevant biological pathways of these promising therapeutic agents.
Thiosemicarbazones, formed by the condensation of thiosemicarbazide with aldehydes or ketones, are a class of compounds extensively studied for their antibacterial, antifungal, anticancer, and antiviral properties.[1][4][5] Their biological efficacy is often enhanced through coordination with metal ions, forming stable complexes.[6][7] Understanding the thermal stability of these compounds is a critical aspect of pre-formulation studies, providing insights into their shelf-life, storage conditions, and suitability for various pharmaceutical formulations.[8]
Experimental Protocols for Thermal Analysis
The primary techniques for evaluating the thermal stability of thiosemicarbazide compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9] These methods provide quantitative data on decomposition temperatures, mass loss, and phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] This technique is crucial for determining the thermal stability, decomposition profile, and composition of thiosemicarbazide derivatives.[10][12]
General Protocol:
-
Sample Preparation: A small, representative sample of the thiosemicarbazide compound (typically 1-10 mg) is accurately weighed.[13] To ensure reproducibility, samples should be homogenous, often achieved by grinding crystals into a fine powder.
-
Crucible Selection: The sample is placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[4][7][13] Alumina crucibles are often used for their non-reactive nature.[4]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.
-
Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-40 mL/min) to prevent oxidative decomposition.[7][14]
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., 30-1000 °C).[7]
-
Data Acquisition: The instrument records the sample's mass as a function of the increasing temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The first derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine melting points, phase transitions, and enthalpies of reaction for thiosemicarbazide compounds.[14]
General Protocol:
-
Sample Preparation: A small amount of the compound (typically 5-15 mg) is weighed and hermetically sealed in an aluminum pan.[14]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a steady flow rate (e.g., 20 cm³/min).[14]
-
Temperature Program: The sample is subjected to a controlled temperature program. This often includes an initial heating and cooling cycle to erase the sample's thermal history, followed by a final heating ramp (e.g., 10 °C/min) during which data is collected.[14]
-
Data Acquisition: The DSC instrument records the differential heat flow. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the resulting thermogram. The melting point is typically determined from the onset of the melting peak, and the area under the peak corresponds to the heat of fusion.[14]
Quantitative Thermal Stability Data
The thermal stability of thiosemicarbazide derivatives can vary significantly based on their molecular structure and the presence of metal ions. The following tables summarize key thermal decomposition data extracted from various studies.
| Compound/Complex | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Mass Loss (%) | Reference |
| Terephthaladehyde bis(thiosemicarbazone) (H₂L) | ~270 | 370 | - | |
| [H₂L Cu(Cl)₂(H₂O)₂] | ~270 | 280 (step 1), 530 (step 2) | - | |
| Thiosemicarbazone of Benzaldehyde | ~183 (stable up to) | 153.5 (melting) | - | |
| Thiosemicarbazone of Acetaldehyde | ~183 (stable up to) | - | - | |
| Thiosemicarbazide Hydrochloride (TSCHCL) | - | - | - | |
| Thiazole-based Thiosemicarbazone Ag(I) complexes | - | - | Two-step decomposition |
| Metal Complex Type | Decomposition Steps | Temperature Range (°C) | Final Residue | Reference |
| [M(LH)₂]Cl₂ (M=Co, Ni, Cu) | 2 | 220 – 450 and 430 – 690 | Metal Oxide | [7] |
| [MLR(H₂O)₂ac] (M=Co, Ni, Cu) | 3 | 112 – 153, 174 – 357, and 452 – 697 | Metal Oxide | [7] |
| Cu(II) and Ni(II) complexes with Thiophene-2-aldehyde thiosemicarbazone | 3 (for Cu) | 30 - 100 (water loss), stable up to 270 | - | |
| Transition metal dithiocarbamates | 2 or 3 | - | Metal Oxide or Metal (Co) |
Biological Mechanisms and Signaling Pathways
The therapeutic potential of thiosemicarbazide compounds is rooted in their ability to interfere with specific cellular pathways in cancer cells and bacteria.
Anticancer Mechanism of Action
Thiosemicarbazones exhibit anticancer activity through multiple mechanisms, primarily by inhibiting ribonucleotide reductase and inducing apoptosis.[2][6]
References
- 1. torontech.com [torontech.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. scispace.com [scispace.com]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. d-nb.info [d-nb.info]
- 8. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Parameters of Thiosemicarbazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical parameters of thiosemicarbazide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, characterization, and the theoretical calculations used to understand their electronic structure and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Introduction
Thiosemicarbazide derivatives are characterized by the presence of a thiosemicarbazide moiety (-NH-CS-NH-NH2) and exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antitubercular, and anticancer activities.[1][2][3][4][5][6][7][8][9][10] The biological action of these compounds is intimately linked to their molecular structure and electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties and for designing novel derivatives with enhanced activity.[3][5][11][12][13][14][15][16][17][18][19] This guide will explore the key quantum chemical parameters of these derivatives and their correlation with experimental findings.
Synthesis and Characterization
The synthesis of thiosemicarbazide derivatives, specifically thiosemicarbazones, is typically achieved through a condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[1][9][10][19][20][21] The general reaction scheme is straightforward and can be adapted to produce a wide variety of derivatives by modifying the substituents on both the thiosemicarbazide and the carbonyl compound.
General Experimental Protocol for Synthesis
A common method for the synthesis of thiosemicarbazone derivatives is as follows:
-
Dissolution: Equimolar amounts of the substituted thiosemicarbazide and the corresponding aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol.[19][21]
-
Catalysis: A catalytic amount of acid, often glacial acetic acid or p-toluenesulfonic acid, is added to the reaction mixture to facilitate the condensation.[19][21]
-
Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[10][21]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure thiosemicarbazone derivative.[9][21]
Characterization Techniques
The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H, C=N (imine), and C=S (thione) stretching vibrations.[1][2][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[1][2][3]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, further confirming its identity.[20]
-
Single-Crystal X-ray Diffraction: Provides the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths and angles.[1][13]
Quantum Chemical Parameters
Computational chemistry, particularly DFT, is a powerful tool for investigating the electronic structure and properties of molecules.[3][12] These calculations provide insights into the reactivity, stability, and potential biological activity of thiosemicarbazide derivatives. The geometry of the molecules is typically optimized using a basis set such as B3LYP/6-311+G(d,p) to find the most stable conformation.[3][13]
Key Quantum Chemical Descriptors
Several quantum chemical parameters are calculated to describe the electronic properties of these molecules:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), are crucial indicators of a molecule's kinetic stability and chemical reactivity.[13][18] A smaller HOMO-LUMO gap suggests higher reactivity.[15][18]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecules.[11][15]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are important for understanding intermolecular interactions.[3][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, contributing to its stability.[3][13]
Tabulated Quantum Chemical Data
The following tables summarize representative quantum chemical parameters for various thiosemicarbazide derivatives as reported in the literature.
Table 1: Frontier Molecular Orbital Energies (eV) of Selected Thiosemicarbazone Derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Chromone-based Thiosemicarbazone (3a) | - | - | 3.053 | [13] |
| Chromone-based Thiosemicarbazone (3b) | - | - | 3.118 | [13] |
| 4-phenyl-thiosemicarbazide | - | - | 4.9926 | [15] |
| 4-allyl-thiosemicarbazide | - | - | 5.4884 | [15] |
| Fe(II) complex of a thiosemicarbazide derivative | - | -4.952 | 1.252 | [11] |
| Ni(II) complex of a thiosemicarbazide derivative | - | - | 1.011 | [11] |
| Mn(II) complex of a thiosemicarbazide derivative | - | - | 1.07 | [11] |
Table 2: Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for a Chromone-Based Thiosemicarbazone Derivative (Compound 3a).[19]
| Parameter | Bond/Angle | Experimental (SC-XRD) | Calculated (DFT) |
| Bond Length | C15–C16 | 1.459 | 1.459 |
| N36–C45 | - | - | |
| Bond Angle | O33–C52–C47 | - | - |
| N36–C45–N37 | - | - |
Note: Specific values for some parameters were not explicitly provided in the abstractive text of the search results.
Structure-Activity Relationship (SAR)
The biological activity of thiosemicarbazide derivatives is strongly correlated with their structural and electronic features. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that relate the chemical structure of these compounds to their biological activity.[6][8][22] These studies have shown that parameters such as the HOMO-LUMO energy gap, dipole moment, and various steric and electronic descriptors play a significant role in determining the antimicrobial and anticancer efficacy of these compounds.[8][23] For instance, a lower HOMO-LUMO energy gap, indicating higher reactivity, has been associated with increased biological activity.[15]
Visualizations
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
General Synthesis Workflow
Caption: General workflow for the synthesis of thiosemicarbazone derivatives.
Quantum Chemical Analysis Workflow
Caption: Workflow for quantum chemical analysis of thiosemicarbazide derivatives.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical parameters of thiosemicarbazide derivatives, covering their synthesis, characterization, and theoretical analysis. The presented data and methodologies underscore the importance of computational chemistry in modern drug discovery. By understanding the relationship between the electronic structure and biological activity of these compounds, researchers can more effectively design and synthesize novel derivatives with improved therapeutic potential. The continued integration of experimental and computational approaches will undoubtedly accelerate the development of new drugs based on the versatile thiosemicarbazide scaffold.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DFT-based investigation of structural, optoelectronic and molecular docking analysis of thiosemicarbazone derivatives | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. chemmethod.com [chemmethod.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis and Derivatization of 4-Butyl-3-thiosemicarbazide
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the functional group -NH-NH-C(=S)-NH-. They serve as crucial intermediates and building blocks for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2][3] These resulting heterocycles are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, which include antimicrobial, antifungal, anticonvulsant, antitumor, and antitubercular properties.[4][5][6][7][8] The 4-substituted thiosemicarbazides, such as the 4-butyl derivative, are particularly valuable because the substituent at the N-4 position can be readily modified to tune the compound's physicochemical properties and biological activity.
The primary synthetic route to 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine hydrate to an appropriate isothiocyanate.[9][2][5][10] The resulting thiosemicarbazide can then be further derivatized, most commonly through condensation reactions with various aldehydes and ketones to yield thiosemicarbazones.[1][5][7] This two-step process allows for the creation of large libraries of derivatives for biological screening.
Key Applications
-
Precursors for Heterocyclic Synthesis: Serve as foundational molecules for creating five-membered heterocyclic rings with diverse biological activities.[1][3]
-
Pharmacophore Scaffolds: The thiosemicarbazide moiety is a key pharmacophore in many biologically active compounds.
-
Drug Discovery: Derivatives are widely screened for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 4-Butyl-3-thiosemicarbazide
This protocol describes the synthesis of this compound via the reaction of butyl isothiocyanate with hydrazine hydrate. This is a general and efficient method for preparing N4-substituted thiosemicarbazides.[5][10]
Materials:
-
Butyl isothiocyanate
-
Hydrazine hydrate (50-60% aqueous solution)
-
Ethanol (96%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve butyl isothiocyanate (0.1 mole) in 50-100 mL of 96% ethanol. Place the flask on a magnetic stirrer.
-
Addition of Hydrazine: While stirring the solution, add hydrazine hydrate (0.1 mole) dropwise or in a single portion. An exothermic reaction may occur.
-
Reaction and Precipitation: Stir the mixture thoroughly. The reaction is often rapid, and a white precipitate of this compound will begin to form. To ensure complete precipitation and to manage the exothermic nature of the reaction, cool the flask in an ice bath for 30-60 minutes.[10]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a pure, crystalline solid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis of 4-Butyl-3-thiosemicarbazone Derivatives
This protocol details the general procedure for synthesizing thiosemicarbazone derivatives through the condensation of this compound with an aldehyde or ketone.[5][7][11]
Materials:
-
This compound (from Protocol 1)
-
An appropriate aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (0.01 mole) in 30-50 mL of ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Carbonyl Compound: To this solution, add an equimolar amount (0.01 mole) of the selected aldehyde or ketone.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The thiosemicarbazone derivative will often precipitate out of the solution. If precipitation is slow, cooling in an ice bath may be necessary. Collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the filtered product with cold ethanol to remove residual reactants.[7] The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Drying: Dry the final product completely before characterization.
Quantitative Data Summary
The following table summarizes representative data for various thiosemicarbazide derivatives synthesized using similar protocols. This data is provided for illustrative purposes to indicate typical yields and melting points.
| Compound Class | Derivative Example | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| Thiosemicarbazide | 4-Phenyl-thiosemicarbazide | C₇H₉N₃S | ~85 | 137-139 | [10] |
| Thiosemicarbazide | 4-(p-Tolyl)-thiosemicarbazide | C₈H₁₁N₃S | ~80 | 149-150 | [10] |
| Thiosemicarbazone | (E)-1-(3-fluorobenzylidene)thiosemicarbazide | C₈H₈FN₃S | 30 | 185-186 | [7] |
| Thiosemicarbazone | (E)-1-(4-chlorobenzylidene)-4-phenylthiosemicarbazide | C₁₄H₁₂ClN₃S | 71 | 200-201 | [11] |
| Thiosemicarbazone | Cinnamaldehyde-4-phenyl-thiosemicarbazone | C₁₆H₁₅N₃S | ~75 | 174-176 | [5] |
Visualized Workflow
The following diagram illustrates the general two-step workflow for the synthesis of 4-butyl-3-thiosemicarbazone derivatives.
Caption: General workflow for the synthesis of 4-butyl-3-thiosemicarbazone derivatives.
References
- 1. juniv.edu [juniv.edu]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1,2,4-Triazoles Using 4-Butyl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 4-Butyl-3-thiosemicarbazide is a versatile building block for the synthesis of 4-butyl substituted 1,2,4-triazole derivatives. The butyl group can modulate the lipophilicity of the final compound, potentially enhancing its pharmacokinetic and pharmacodynamic properties.
This document provides detailed protocols for the synthesis of 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiols, a key class of 1,2,4-triazole derivatives. The primary synthetic strategy involves the acylation of this compound with a carboxylic acid or its derivative, followed by a base-catalyzed intramolecular cyclization.
Applications of 4-Butyl-1,2,4-triazole Derivatives
Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of pharmacological activities.[5] The incorporation of a 4-butyl substituent can influence the biological activity profile. Potential applications for compounds synthesized from this compound include:
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of several antifungal drugs like fluconazole and itraconazole.[3] Novel 4-butyl substituted triazoles can be screened for their efficacy against various bacterial and fungal strains.
-
Anticancer Agents: A number of approved anticancer drugs, such as letrozole and anastrozole, contain a 1,2,4-triazole moiety.[6] The synthesized compounds can be evaluated for their antiproliferative effects on various cancer cell lines.
-
Anti-inflammatory and Analgesic Agents: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory and analgesic properties.[5]
-
Antiviral Agents: The triazole ring is present in antiviral drugs like ribavirin.[6]
Experimental Protocols
Two primary methods for the synthesis of 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiols are presented below. Method A outlines a direct alkaline cyclization of a pre-formed N-acyl-4-butyl-3-thiosemicarbazide, while Method B describes a two-step, one-pot adaptable synthesis using polyphosphate ester (PPE) as a condensing agent.
Method A: Alkaline Cyclization of N-Acyl-4-butyl-3-thiosemicarbazide
This method involves two discrete steps: the synthesis of the N-acyl-4-butyl-3-thiosemicarbazide intermediate, followed by its cyclization.
Step 1: Synthesis of 1-(Aroyl)-4-butyl-thiosemicarbazide
-
Reaction Setup: In a round-bottom flask, dissolve the desired aromatic acid hydrazide (10 mmol) in an appropriate solvent such as ethanol.
-
Addition of Isothiocyanate: To this solution, add butyl isothiocyanate (10 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours.
-
Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1-(aroyl)-4-butyl-thiosemicarbazide.
Step 2: Synthesis of 4-Butyl-5-(Aryl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the 1-(aroyl)-4-butyl-thiosemicarbazide (5 mmol) in a 2N aqueous solution of sodium hydroxide (10 mL).[2]
-
Reaction: Reflux the mixture for 2-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 3-4.[2][3]
-
Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with water, and then with a small amount of cold ethanol.[2] The crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the pure 4-butyl-5-(aryl)-4H-1,2,4-triazole-3-thiol.[2]
Method B: Two-Step Synthesis using Polyphosphate Ester (PPE)
This method allows for the direct use of carboxylic acids and this compound.[7]
Step 1: Acylation of this compound
-
Reaction Setup: In a hydrothermal reaction vessel, thoroughly mix the desired carboxylic acid (8.2 mmol) and this compound (8.2 mmol).[7]
-
Solvent and Catalyst Addition: Add chloroform (6 mL) to the mixture and stir the suspension at room temperature for 5 minutes. Subsequently, add polyphosphate ester (PPE) (approximately 1.5 g) to the reaction mixture.[7]
-
Reaction: Seal the vessel and heat the mixture at 90 °C for 3 hours.[7]
-
Isolation of Intermediate: Cool the reaction to room temperature. The intermediate N-acyl-4-butyl-3-thiosemicarbazide will often precipitate. If it forms a resin, decant the chloroform and proceed with the aqueous work-up.[7]
Step 2: Cyclodehydration
-
Reaction Setup: Transfer the crude acylation product to a flask containing a 2 M aqueous potassium hydroxide solution (15 mL).[7]
-
Reaction: Stir the mixture at 70-90 °C for 1-4 hours until the cyclization is complete (monitored by TLC).[7]
-
Work-up and Precipitation: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 6.[7]
-
Isolation and Purification: Filter the resulting precipitate, wash with water, and then with a water/methanol (90:10) mixture.[7] The product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of 4-alkyl-5-substituted-4H-1,2,4-triazole-3-thiols based on analogous syntheses reported in the literature.
| Starting Materials (Acyl Source) | 4-Alkyl-thiosemicarbazide | Cyclization Conditions | Reaction Time (h) | Yield (%) | Reference |
| Pyridine-2-carboxylic acid hydrazide | 4-Allyl-thiosemicarbazide | 2N NaOH, Reflux | 2-3 | High | [2] |
| Furan-2-carboxylic acid hydrazide | 4-Aryl-thiosemicarbazide | 8% NaOH, Reflux | Not Specified | 62-79 | [5] |
| Benzoic Acid Derivatives | Thiosemicarbazide | PPE, then aq. KOH | 3 (acylation), 1-4 (cyclization) | 38-71 | [7] |
| 4-(Phenylsulfonyl)benzoic acid hydrazide | 4-(4-Iodophenyl)-thiosemicarbazide | 8% NaOH, Reflux | Not Specified | High | [6] |
Visualized Workflows and Relationships
General Synthesis Workflow
Caption: Workflow for the synthesis of 4-butyl-1,2,4-triazole-3-thiols.
Logical Relationship of Synthesized Compounds to Applications
Caption: From starting material to potential therapeutic applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application of 4-Butyl-3-thiosemicarbazide in Antibacterial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Thiosemicarbazide derivatives are believed to exert their antibacterial effects by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compounds interfere with DNA replication, leading to bacterial cell growth inhibition or cell death.
Caption: Proposed mechanism of action of thiosemicarbazide derivatives.
Data Presentation
While specific quantitative data for 4-Butyl-3-thiosemicarbazide was not found, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a related derivative, 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide , against various Gram-positive bacteria. This data is presented to exemplify the expected outcomes from the described protocols.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 250 |
| Staphylococcus aureus (MRSA) ATCC 43300 | ≥1000 |
| Staphylococcus epidermidis ATCC 12228 | 500 |
| Micrococcus luteus ATCC 10240 | 500 |
| Bacillus cereus ATCC 10876 | ≥1000 |
Note: Data is for 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide and is intended for illustrative purposes.
Experimental Protocols
Two primary methods are detailed for assessing the antibacterial activity of this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) Method for qualitative susceptibility screening.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Caption: Workflow for MIC determination using the broth microdilution method.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to a particular antimicrobial agent.
Caption: Workflow for the agar disk diffusion (Kirby-Bauer) method.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (37°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Preparation and Placement: Aseptically apply a known concentration of this compound solution to sterile paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place disks far enough apart to prevent overlapping of inhibition zones.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound. Interpretation of susceptible, intermediate, or resistant categories requires standardized zone diameter breakpoints, which may need to be established for novel compounds.[1][2][3][4][5]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of the antibacterial activity of this compound and its derivatives. While specific antibacterial data for the parent compound is pending further research, the provided methodologies and illustrative data for a related derivative offer a solid starting point for researchers in the field of antimicrobial drug discovery. Consistent and standardized application of these assays is crucial for generating reliable and comparable data.
References
Application Notes and Protocols for 4-Alkyl-3-Thiosemicarbazide Metal Complexes
Disclaimer: Extensive literature searches did not yield specific data for 4-Butyl-3-thiosemicarbazide as a ligand for metal complex formation. The following application notes and protocols are based on closely related 4-alkyl-3-thiosemicarbazides and general methodologies for thiosemicarbazone metal complexes. The provided data is representative and should be considered illustrative. Researchers should validate these protocols for their specific compounds of interest.
Introduction
Thiosemicarbazides and their derivatives are a versatile class of ligands that form stable coordination complexes with a wide range of transition metals. The resulting metal complexes often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The coordination of the thiosemicarbazide moiety to a metal ion can enhance its biological efficacy, a phenomenon attributed to increased lipophilicity and interaction with biological targets.[3] This document provides an overview of the applications and experimental protocols for the synthesis and biological evaluation of metal complexes derived from 4-alkyl-3-thiosemicarbazides, with a focus on their potential as therapeutic agents.
Synthesis of 4-Alkyl-3-Thiosemicarbazide Ligands and their Metal Complexes
General Synthesis of 4-Alkyl-3-Thiosemicarbazide Ligands
A general method for the synthesis of 4-alkyl-3-thiosemicarbazide involves the reaction of an alkyl isothiocyanate with hydrazine hydrate.
Protocol:
-
In a round-bottom flask, dissolve the desired alkyl isothiocyanate (e.g., butyl isothiocyanate) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of hydrazine hydrate dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
The resulting white precipitate of 4-alkyl-3-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried in a desiccator.
General Synthesis of Metal Complexes
Metal complexes of 4-alkyl-3-thiosemicarbazides can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol:
-
Dissolve the 4-alkyl-3-thiosemicarbazide ligand in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve an equimolar amount of the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O) in the same solvent.
-
Heat both solutions to a gentle reflux.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Continue refluxing the mixture for 4-6 hours.[4]
-
Allow the solution to cool to room temperature. The precipitated metal complex is then collected by filtration, washed with the solvent, and dried.
Caption: General workflow for the synthesis of 4-alkyl-3-thiosemicarbazide ligands and their metal complexes.
Application Notes: Biological Activities
Antimicrobial Activity
Metal complexes of thiosemicarbazides often exhibit enhanced antimicrobial activity compared to the free ligands.[2] This is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, allowing for easier penetration through the lipid membranes of microorganisms.[5]
Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Ethyl-3-thiosemicarbazide | 8 | 6 | 7 |
| [Cu(4-Ethyl-3-thiosemicarbazide)₂]Cl₂ | 18 | 15 | 20 |
| [Ni(4-Ethyl-3-thiosemicarbazide)₂]Cl₂ | 15 | 12 | 16 |
| --INVALID-LINK--₂ | 12 | 10 | 14 |
| Ciprofloxacin (Standard) | 25 | 22 | N/A |
| Fluconazole (Standard) | N/A | N/A | 24 |
Data is illustrative and based on general findings for similar compounds.
Anticancer Activity
Thiosemicarbazone metal complexes have shown significant potential as anticancer agents.[6][7] Their mechanism of action can involve various pathways, including the inhibition of ribonucleotide reductase, induction of oxidative stress through the generation of reactive oxygen species (ROS), and intercalation with DNA.[3][8]
Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 4-Ethyl-3-thiosemicarbazide | >100 | >100 | >100 |
| [Cu(4-Ethyl-3-thiosemicarbazide)₂]Cl₂ | 5.2 | 8.1 | 6.5 |
| [Ni(4-Ethyl-3-thiosemicarbazide)₂]Cl₂ | 12.8 | 15.3 | 14.1 |
| --INVALID-LINK--₂ | 25.1 | 30.5 | 28.9 |
| Cisplatin (Standard) | 9.8 | 11.2 | 8.9 |
Data is illustrative and based on general findings for similar compounds.
Experimental Protocols
Protocol for Antimicrobial Screening (Agar Well Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial and fungal cultures
-
Sterile swabs
-
Sterile cork borer
-
Compound solutions in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Prepare a lawn of the microbial culture on the surface of the nutrient agar plates using a sterile swab.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A typical workflow for an MTT cytotoxicity assay.
Potential Mechanism of Action
The biological activity of thiosemicarbazone metal complexes is often linked to their ability to interact with cellular components. One proposed mechanism for their anticancer activity involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis (programmed cell death).
Caption: Proposed mechanism of anticancer activity via ROS generation.
References
- 1. Antimicrobial and Structural Properties of Metal Ions Complexes with Thiosemicarbazide Motif and Related Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Gravimetric Evaluation of 4-Butyl-3-thiosemicarbazide as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Thiosemicarbazide derivatives are a class of organic compounds that have shown considerable promise as effective corrosion inhibitors for various metals and alloys in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and a π-electron system, which facilitate their adsorption onto the metal surface, forming a protective barrier. This document provides a detailed protocol for evaluating the corrosion inhibition properties of 4-Butyl-3-thiosemicarbazide using the gravimetric (weight loss) method.
Principle of the Gravimetric Method
The gravimetric method, or weight loss method, is a simple and widely used technique for determining the corrosion rate of a material. It involves exposing a pre-weighed metal coupon to a corrosive environment for a specific duration. After the exposure period, the coupon is cleaned to remove corrosion products, and its final weight is measured. The weight loss is then used to calculate the corrosion rate. By comparing the corrosion rate in the absence and presence of a corrosion inhibitor, the inhibition efficiency can be determined.
Materials and Equipment
Materials:
-
Metal coupons (e.g., mild steel, carbon steel with known composition and density)
-
This compound
-
Corrosive medium (e.g., 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄))
-
Distilled or deionized water
-
Acetone
-
Ethanol
-
Hydrochloric acid (for cleaning)
-
Sandpaper or emery paper of various grades (e.g., 200, 400, 600, 800, 1000, 1200)
-
Inhibitor-free cleaning solution (e.g., a solution of HCl with a small amount of a pickling inhibitor like hexamine)
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Water bath or thermostat
-
Glass beakers or corrosion cells
-
Glass hooks or Teflon thread for suspending coupons
-
Dessicator
-
Ultrasonic bath
-
Drying oven
-
Vernier calipers or micrometer
Experimental Protocol
A detailed step-by-step procedure for the gravimetric evaluation is as follows:
-
Preparation of Metal Coupons:
-
Cut metal coupons to a suitable size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Drill a small hole at the top of each coupon for suspension.
-
Mechanically polish the coupons using successively finer grades of sandpaper or emery paper to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing them with acetone and then ethanol.
-
Rinse the coupons thoroughly with distilled water.
-
Dry the coupons in a warm air stream or in a drying oven at a low temperature (e.g., 50-60°C).
-
Store the prepared coupons in a desiccator to prevent atmospheric corrosion.
-
Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (W_initial).
-
Measure the dimensions of each coupon to calculate the total surface area (A).
-
-
Preparation of Test Solutions:
-
Prepare the desired corrosive medium (e.g., 1 M HCl) by diluting the concentrated acid with distilled water.
-
Prepare a blank solution containing only the corrosive medium.
-
Prepare a series of test solutions by dissolving different concentrations of this compound in the corrosive medium. A typical concentration range to investigate could be 0.1 mM to 5 mM.
-
-
Corrosion Test (Immersion):
-
Place a specific volume of the blank and each inhibitor test solution into separate glass beakers or corrosion cells.
-
Suspend one prepared and weighed coupon in each beaker using a glass hook or Teflon thread, ensuring the coupon is fully immersed in the solution.
-
Place the beakers in a water bath or thermostat maintained at a constant temperature (e.g., 25°C, 40°C, 60°C) for a predetermined immersion period (e.g., 6, 12, 24, 48 hours).
-
-
Post-Immersion Cleaning and Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse each coupon with distilled water to remove loose corrosion products.
-
Chemically clean the coupons by immersing them in an inhibited acid solution (e.g., 1 M HCl containing a pickling inhibitor) for a short period (e.g., 1-2 minutes) to remove adherent corrosion products without significant dissolution of the base metal. An ultrasonic bath can aid in this process.
-
Rinse the cleaned coupons thoroughly with distilled water, followed by acetone.
-
Dry the coupons completely.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the final weight (W_final).
-
Data Analysis and Presentation
The collected data should be used to calculate the corrosion rate and the inhibition efficiency of this compound.
1. Calculation of Corrosion Rate (CR):
The corrosion rate can be calculated using the following formula:
CR (mm/year) = (K × ΔW) / (A × T × ρ)
Where:
-
K is a constant (for mm/year, K = 8.76 × 10⁴)
-
ΔW is the weight loss in grams (W_initial - W_final)
-
A is the total surface area of the coupon in cm²
-
T is the immersion time in hours
-
ρ is the density of the metal in g/cm³
2. Calculation of Inhibition Efficiency (IE%):
The inhibition efficiency is calculated using the following formula:
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inh is the corrosion rate in the presence of the inhibitor.
Alternatively, inhibition efficiency can be calculated directly from the weight loss data:
IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] × 100
Where:
-
ΔW_blank is the weight loss in the absence of the inhibitor.
-
ΔW_inh is the weight loss in the presence of the inhibitor.
Data Presentation:
Summarize all quantitative data in a clearly structured table for easy comparison.
| Inhibitor Concentration (mM) | Immersion Time (h) | Temperature (°C) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 24 | 25 | W_initial_blank | W_final_blank | ΔW_blank | CR_blank | - |
| 0.1 | 24 | 25 | W_initial_1 | W_final_1 | ΔW_1 | CR_1 | IE_1 |
| 0.5 | 24 | 25 | W_initial_2 | W_final_2 | ΔW_2 | CR_2 | IE_2 |
| 1.0 | 24 | 25 | W_initial_3 | W_final_3 | ΔW_3 | CR_3 | IE_3 |
| 2.5 | 24 | 25 | W_initial_4 | W_final_4 | ΔW_4 | CR_4 | IE_4 |
| 5.0 | 24 | 25 | W_initial_5 | W_final_5 | ΔW_5 | CR_5 | IE_5 |
Mandatory Visualizations
Caption: Experimental workflow for the gravimetric method.
Caption: Logical flow of data analysis for inhibition efficiency.
Mechanism of Inhibition
Thiosemicarbazide and its derivatives inhibit corrosion through adsorption onto the metal surface. This adsorption process can be influenced by several factors, including the nature and charge of the metal surface, the type of corrosive medium, and the chemical structure of the inhibitor. The this compound molecule contains sulfur and nitrogen atoms, which have lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. The butyl group, being an electron-donating group, can increase the electron density on the active centers of the molecule, further enhancing its adsorption and inhibition efficiency. The adsorbed inhibitor molecules form a protective film that isolates the metal surface from the corrosive environment, thereby reducing the rates of both anodic and cathodic reactions of the corrosion process.
Application Notes and Protocols for Electrochemical Evaluation of Thiosemicarbazide Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing electrochemical techniques to study the efficacy of thiosemicarbazide and its derivatives as corrosion inhibitors. These methods are crucial for understanding the inhibition mechanisms and quantifying the protective properties of these compounds on various metal surfaces.
Introduction to Electrochemical Techniques in Corrosion Science
Electrochemical techniques are powerful tools for investigating the kinetics and mechanisms of corrosion and its inhibition. By measuring the electrochemical response of a metal in a corrosive environment, with and without a corrosion inhibitor, one can rapidly assess the inhibitor's performance. The most commonly employed techniques for this purpose are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Thiosemicarbazide and its derivatives are effective corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structures.[1] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.[2][3] Electrochemical studies help in elucidating the nature of this adsorption and the resulting inhibition efficiency.
Key Electrochemical Techniques
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is a direct current (DC) technique that provides information about the kinetics of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4] By polarizing the working electrode potential and measuring the resulting current, a Tafel plot is generated. From this plot, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be extrapolated.[5]
The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor:
IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100
Where:
-
icorr_blank is the corrosion current density in the absence of the inhibitor.
-
icorr_inh is the corrosion current density in the presence of the inhibitor.
A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection.[6] The shift in Ecorr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[2] A displacement of Ecorr less than 85 mV with respect to the blank is characteristic of a mixed-type inhibitor.[2][7]
Electrochemical Impedance Spectroscopy (EIS)
EIS is an alternating current (AC) technique that provides detailed information about the properties of the metal/electrolyte interface.[8] A small amplitude AC potential is applied over a range of frequencies, and the impedance response is measured. The data is often presented as Nyquist and Bode plots.
An equivalent electrical circuit (EEC) is used to model the electrochemical system and extract quantitative parameters. A common EEC for a simple corrosion process includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).[7] The Rct is inversely proportional to the corrosion rate. A larger Rct value in the presence of an inhibitor signifies better corrosion protection.[9] The Cdl can provide insights into the adsorption of the inhibitor on the metal surface.[9]
The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100
Where:
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor.
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
Experimental Protocols
Materials and Equipment
-
Working Electrode (WE): The metal specimen to be tested (e.g., mild steel, carbon steel, copper).[10] The exposed surface area should be well-defined.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[5][9]
-
Counter Electrode (CE): Platinum wire or graphite rod.[5][10]
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat: An instrument capable of performing PDP and EIS measurements (e.g., Autolab Potentiostat).[2]
-
Corrosive Medium: The electrolyte solution, typically 1 M HCl or 0.5 M H2SO4.[11][12]
-
Inhibitor Solutions: Solutions of thiosemicarbazide or its derivatives at various concentrations.
-
Polishing Materials: Abrasive papers of different grades (e.g., 600, 800, 1200 grit) for preparing the WE surface.[10]
-
Degreasing Solvent: Acetone or ethanol.[10]
-
Distilled or Deionized Water.
Working Electrode Preparation
-
Mechanically polish the working electrode surface with successively finer grades of abrasive paper to achieve a mirror-like finish.[10]
-
Degrease the polished surface with acetone or ethanol.[10]
-
Rinse thoroughly with distilled water.
-
Dry the electrode immediately before immersion in the electrochemical cell.
Potentiodynamic Polarization (PDP) Protocol
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive medium (blank solution).
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP). A slow scan rate (e.g., 0.1667 mV/s to 2 mV/s) is recommended to ensure steady-state conditions.[5][13]
-
Record the resulting current density.
-
Repeat the experiment with different concentrations of the thiosemicarbazide inhibitor added to the corrosive medium.
-
Analyze the data by extrapolating the Tafel slopes to determine Ecorr and icorr.
-
Calculate the inhibition efficiency for each inhibitor concentration.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Use the same experimental setup as for the PDP measurements.
-
After OCP stabilization in the blank solution, perform the EIS measurement at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Record the impedance data.
-
Repeat the experiment with different concentrations of the thiosemicarbazide inhibitor.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine Rs, Rct, and Cdl.
-
Calculate the inhibition efficiency for each inhibitor concentration.
Data Presentation
The quantitative data obtained from PDP and EIS experiments should be summarized in tables for clear comparison of the inhibitor's performance at different concentrations.
Table 1: Potentiodynamic Polarization Data for a Thiosemicarbazide Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -450 | 1000 | 70 | 120 | - |
| 0.1 | -440 | 250 | 68 | 115 | 75.0 |
| 0.5 | -435 | 100 | 65 | 110 | 90.0 |
| 1.0 | -430 | 50 | 62 | 105 | 95.0 |
| 2.0 | -425 | 30 | 60 | 100 | 97.0 |
Table 2: Electrochemical Impedance Spectroscopy Data for a Thiosemicarbazide Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank | 50 | 200 | - |
| 0.1 | 200 | 100 | 75.0 |
| 0.5 | 500 | 80 | 90.0 |
| 1.0 | 1000 | 60 | 95.0 |
| 2.0 | 1500 | 50 | 96.7 |
Note: The data in the tables are representative examples and will vary depending on the specific inhibitor, metal, and corrosive environment.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating thiosemicarbazide corrosion inhibitors using electrochemical techniques.
Caption: Workflow for evaluating thiosemicarbazide corrosion inhibitors.
Adsorption Isotherm and Mechanism
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface.[11] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is used in the isotherm equations. By analyzing the thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), one can distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption).[2][14]
Conclusion
Potentiodynamic polarization and electrochemical impedance spectroscopy are indispensable techniques for the systematic evaluation of thiosemicarbazide and its derivatives as corrosion inhibitors. The detailed protocols and data analysis frameworks presented in these application notes provide a comprehensive guide for researchers to effectively characterize the performance and mechanism of these important compounds. For a more complete understanding, it is often beneficial to complement electrochemical studies with surface analysis techniques like Scanning Electron Microscopy (SEM) and theoretical approaches such as quantum chemical calculations.[15][16]
References
- 1. socialresearchfoundation.com [socialresearchfoundation.com]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Exploring corrosion behavior, antimicrobial evaluation, molecular docking and DFT calculation of thiosemicarbazone ligand and its metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Electrochemical Studies of Thiosemicarbazone Derivative and Its Tin(IV) Complex as Corrosion Inhibitor for Mild Steel in 1 M Hydrochloric Acid | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Electrochemical and Quantum Chemical Assessment of Some Thiosemicarbazide Derivatives as Carbon Steel Corrosion Inhibitors in HCl; Continuously Monitoring the Current Change by FFT Voltammetry | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Anticancer Screening of 4-Butyl-3-thiosemicarbazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro anticancer screening of novel 4-Butyl-3-thiosemicarbazide analogs. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of thiosemicarbazide derivatives on various cancer cell lines.
Data Presentation: Summary of In Vitro Anticancer Activity
The following tables summarize representative quantitative data from studies on thiosemicarbazide and thiosemicarbazone analogs, demonstrating their potential as anticancer agents.
Table 1: Cytotoxicity (IC50) of Thiosemicarbazide Analogs in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5a (4-chlorobenzoyl carbamothioyl methane hydrazonate) | B16F10 (Melanoma) | 0.7 µg/mL | Doxorubicin | 0.6 µg/mL |
| Compound 5e (4-bromobenzoyl carbamothioyl methane hydrazonate) | B16F10 (Melanoma) | 0.9 µg/mL | Doxorubicin | 0.6 µg/mL |
| 3-MBTSc (3-Methoxybenzaldehyde thiosemicarbazone) | MCF-7 (Breast) | 2.821 µg/mL | Doxorubicin | Not specified |
| 3-MBTSc | B16-F0 (Melanoma) | 2.904 µg/mL | Doxorubicin | Not specified |
| 3-MBTSc | EAC (Ascites) | 3.355 µg/mL | Doxorubicin | Not specified |
| 4-NBTSc (4-Nitrobenzaldehyde thiosemicarbazone) | MCF-7 (Breast) | 7.102 µg/mL | Doxorubicin | Not specified |
| 4-NBTSc | B16-F0 (Melanoma) | 7.129 µg/mL | Doxorubicin | Not specified |
| 4-NBTSc | EAC (Ascites) | 3.832 µg/mL | Doxorubicin | Not specified |
| Compound 12a, 12b, 12c (naphthalene-based thiosemicarbazone) | LNCaP (Prostate) | Exhibited inhibitory effect | Not specified | Not specified |
| Compound 2a | HT-29 (Colorectal) | 0.01 µM | Not specified | Not specified |
| Compound 2a | K562 (Leukemia) | 0.01 µM | Not specified | Not specified |
| Anthraquinone-thiosemicarbazone derivatives | K562 (Leukemia) | 2.17 - 7.99 µM | Cisplatin | Not specified |
| TS-1 (imidazo[2,1-b]thiazole derivative) | HEPG2 (Liver) | 10 µM | Not specified | Not specified |
| Derivative (8) (captopril derivative) | MCF-7 (Breast) | 88.06 µM | Captopril | 849.8 µM |
| Derivative (8) | AMJ13 (Breast) | 66.82 µM | Captopril | 1075 µM |
| Nitro-substituted semicarbazides 4c and 4d | U87 (Glioblastoma) | 12.6 and 13.7 µg/mL | Not specified | Not specified |
| Thiosemicarbazides 5d and 5b | U87 (Glioblastoma) | 13.0 and 14.6 µg/mL | Not specified | Not specified |
Note: IC50 values are presented as reported in the literature and may be in µg/mL or µM. Direct comparison requires conversion based on molecular weight.
Table 2: Apoptosis and Cell Cycle Arrest Induced by Thiosemicarbazone Analogs
| Compound ID | Cell Line | Effect | Observations |
| Compound IIIa | PC3 (Prostate) | Apoptosis and Cell Cycle Arrest | Induced G2/M phase arrest; upregulated p53 and BAX; downregulated Bcl-2.[1][2] |
| Derivative (8) | MCF-7 (Breast) | Apoptosis | Involved caspase-3 and caspase-9 activation and time-dependent ROS generation.[3][4] |
| TS-1 | HEPG2 (Liver) | Apoptosis | Significantly increased Caspase-3 and RIPK1 immunoreactivities.[5] |
| Camphor-Based Thiosemicarbazone | MDA-MB-231 (Breast) | Apoptosis and Cell Cycle Arrest | Induced G2 cell cycle arrest and apoptosis via a ROS-mediated mitochondrial pathway.[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the thiosemicarbazide analog that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[7] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[7] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the thiosemicarbazide analog for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound analogs
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the thiosemicarbazide analog for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[2]
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer properties of thiosemicarbazide analogs.
Proposed Signaling Pathway for Thiosemicarbazide-Induced Apoptosis
Thiosemicarbazones are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of ribonucleotide reductase, which leads to cellular stress and activation of intrinsic apoptotic pathways.[6][8][9]
Caption: Intrinsic apoptosis pathway activated by thiosemicarbazide analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, antiproliferative activity, and cell cycle analysis of new thiosemicarbazone derivatives targeting ribonucleotide reductase - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 4. journal.waocp.org [journal.waocp.org]
- 5. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Butyl-3-thiosemicarbazide in the Preparation of Thiosemicarbazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Butyl-3-thiosemicarbazide as a key reagent in the synthesis of thiosemicarbazones, a class of compounds with significant potential in medicinal chemistry. Thiosemicarbazones are formed through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. The resulting Schiff bases exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The versatility of the thiosemicarbazone scaffold allows for extensive structural modifications to fine-tune their therapeutic potential.
General Synthesis of Thiosemicarbazones
The fundamental reaction for preparing thiosemicarbazones involves the condensation of a thiosemicarbazide with a carbonyl compound. In the context of this document, this compound serves as the thiosemicarbazide component. The reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the formation of the imine linkage.
Caption: General reaction scheme for the synthesis of thiosemicarbazones.
Experimental Protocols
While specific protocols for this compound are not extensively documented in publicly available literature, the following general procedures for the synthesis and biological evaluation of thiosemicarbazones can be readily adapted.
Protocol 1: General Synthesis of a Thiosemicarbazone Derivative
This protocol describes a typical condensation reaction to synthesize a thiosemicarbazone from this compound and a selected aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add 1.0 mmol of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated thiosemicarbazone product is collected by filtration.
-
Wash the solid product with a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiosemicarbazone.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Synthesized thiosemicarbazone derivative
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the thiosemicarbazone in DMSO and then prepare serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the thiosemicarbazone derivative. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized thiosemicarbazone derivative
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the thiosemicarbazone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Applications and Biological Activities
Thiosemicarbazones derived from precursors like this compound are expected to exhibit a range of biological activities. The N4-butyl substitution may influence properties such as lipophilicity, which can affect cell membrane permeability and overall bioactivity.
Anticancer Activity
Thiosemicarbazones are well-known for their potent anticancer properties, which are often attributed to their ability to chelate essential metal ions like iron and copper. This chelation can disrupt various cellular processes crucial for cancer cell proliferation.[1]
Table 1: Representative Anticancer Activity of Thiosemicarbazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| PABA-derived Thiosemicarbazone | Various | ~0.07 | [2] |
| 3-MBTSc | MCF-7 | 2.821 | [3] |
| 4-NBTSc | EAC | 3.832 | [3] |
| Thiazole-based Thiosemicarbazone | MCF-7 | 14.6 | [4] |
Note: The data presented are for thiosemicarbazones with different substitution patterns and are intended to be illustrative of the potential activity of derivatives of this compound.
Proposed Mechanism of Anticancer Action:
Caption: Proposed anticancer mechanism of thiosemicarbazones.
The anticancer mechanism of thiosemicarbazones is multifaceted.[1] They can chelate intracellular iron, leading to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis.[5] This iron chelation can also promote the generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress and mitochondrial dysfunction, which ultimately triggers apoptosis (programmed cell death).[6]
Antimicrobial Activity
Thiosemicarbazones have also demonstrated significant activity against a broad spectrum of bacteria and fungi. Their mechanism of action is thought to involve the inhibition of essential enzymes and disruption of cellular processes in microorganisms.
Table 2: Representative Antimicrobial Activity of Thiosemicarbazone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| PABA-derived Thiosemicarbazone | E. coli | ~1 | [2] |
| N-methyl Thiosemicarbazone | E. coli | 2.45 - 9.92 | [7] |
| Picolinaldehyde Thiosemicarbazone Zn(II) complex | Various bacteria | Not specified, but active | [8] |
| 4-aryl-thiosemicarbazide derivative | S. aureus | 2-7 | [9] |
Note: The data presented are for various thiosemicarbazone derivatives and are for illustrative purposes.
Proposed Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a valuable building block for the synthesis of a diverse library of thiosemicarbazone derivatives. While specific biological data for 4-butyl substituted thiosemicarbazones requires further investigation, the established synthetic protocols and the known broad-spectrum activity of this class of compounds make them highly promising candidates for drug discovery and development programs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of novel thiosemicarbazones derived from this compound.
References
- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives | Scilit [scilit.com]
- 3. jmums.mazums.ac.ir [jmums.mazums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 7. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Activity Screening of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the screening of thiosemicarbazide derivatives for their antifungal activity. These guidelines are intended to assist researchers in the systematic evaluation of novel compounds, ensuring reproducibility and comparability of results.
Introduction
Thiosemicarbazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] Their structural versatility allows for the synthesis of large libraries of analogues, necessitating robust and efficient screening protocols to identify lead candidates for further drug development. The thiosemicarbazide moiety (-NH-CS-NH-NH2) is a key pharmacophore responsible for their antimicrobial effects.[1] This document outlines the essential in vitro assays for determining the antifungal efficacy and selectivity of these derivatives.
Data Presentation
Table 1: In Vitro Antifungal Activity of Selected Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Candida krusei | Candida glabrata | Aspergillus flavus | Trichophyton rubrum | Reference |
| QST10 | 31.25 | - | - | - | - | [3] |
| QST2 | 250 | - | - | - | - | [3] |
| TSC 2 | - | - | - | 125-500 | - | [4] |
| TSC 1 | - | - | - | 125-500 | - | [4] |
| Compound 6 | - | - | - | - | 31.25 | [1] |
| Compound 11 | - | - | - | - | ≤ 125 | [1][5] |
| Compound 3b | - | - | - | - | - | [6][7][8] |
| Compound 5j | - | ≤0.0156-2 | ≤0.0156-2 | - | - | [2] |
| Compound 5r | - | ≤0.0156-2 | ≤0.0156-2 | - | - | [2] |
| Compound 10l | 4.0 | - | - | - | - | [9] |
Note: '-' indicates data not available in the cited sources. MIC values can vary based on the specific strain and testing conditions.
Table 2: Fungicidal Activity of Thiosemicarbazide Derivatives (MFC in µg/mL)
| Compound ID | Trichophyton rubrum | Trichophyton mentagrophytes | Reference |
| Compound 3 | 125 | 125-250 | [1][5] |
| Compound 5 | 125-250 | 125-250 | [1][5] |
| Compound 6 | 62.5 | 125 | [1][5] |
| Compound 7 | 125-250 | 125-250 | [1][5] |
Note: MFC is the minimal fungicidal concentration.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[1][9]
Objective: To determine the lowest concentration of a thiosemicarbazide derivative that inhibits the visible growth of a fungus.
Materials:
-
Test compounds (thiosemicarbazide derivatives)
-
Fungal strains (e.g., Candida spp., Aspergillus spp., Trichophyton spp.)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare a stock solution of each thiosemicarbazide derivative in DMSO. Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.9-1.1 x 10^6 CFU/mL for filamentous fungi. Dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Assay Setup:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the starting compound concentration to the first well of a row and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (standard antifungal) and a negative control (medium with inoculum, no compound).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 7 days for some filamentous fungi.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of a thiosemicarbazide derivative that kills 99.9% of the initial fungal inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate.[1]
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the toxicity of the thiosemicarbazide derivatives against mammalian cell lines to determine their selectivity.[10]
Materials:
-
Mammalian cell line (e.g., HeLa, V79, L929)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the thiosemicarbazide derivatives for 24-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualization of Experimental Workflow and Potential Mechanisms
Caption: Workflow for antifungal screening of thiosemicarbazide derivatives.
Caption: Putative mechanisms of antifungal action for thiosemicarbazides.
Potential Mechanisms of Antifungal Action
While the exact mechanisms for all thiosemicarbazide derivatives are not fully elucidated, several studies suggest potential modes of action. One proposed mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] This is analogous to the action of azole antifungals. Another potential target is topoisomerase IV, an enzyme involved in DNA replication, which has been identified as a target for the antibacterial activity of some thiosemicarbazide derivatives and could be relevant in fungi as well.[11] The chelation of metal ions, essential for fungal enzyme function, is another plausible mechanism of action. Further research is required to fully characterize the molecular targets of these promising antifungal agents.
References
- 1. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of various metal ions using thiosemicarbazide derivatives. These compounds act as effective chromogenic reagents, forming stable, colored complexes with metal ions, which can then be quantified using spectrophotometry.
Principle
Thiosemicarbazide derivatives are a class of organic compounds that contain a thiosemicarbazone functional group.[1] This group possesses sulfur and nitrogen atoms that can act as donor sites, allowing for the formation of stable chelate complexes with transition metal ions.[1][2][3] The formation of these metal-ligand complexes often results in a significant change in the electronic absorption spectrum, typically producing a highly colored solution. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. This relationship forms the basis for the quantitative determination of the metal ions.
Applications
The methods described herein are applicable for the determination of various metal ions in a range of sample matrices, including alloys, environmental samples, and potentially in pharmaceutical formulations after appropriate sample preparation.[4][5] Specific applications include the simultaneous determination of Copper (Cu(II)) and Nickel (Ni(II)), as well as the individual determination of Cobalt (Co(II)) and Cadmium (Cd(II)).
Quantitative Data Summary
The following tables summarize the key analytical parameters for the spectrophotometric determination of different metal ions using various thiosemicarbazide derivatives.
Table 1: Determination of Cu(II), Ni(II), and Co(II)
| Metal Ion | Thiosemicarbazide Derivative | pH | λmax (nm) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Cu(II) | 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | 6 | - | 0.381 - 2.48 µg/mL | - |
| Ni(II) | 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTS) | 6 | - | 0.35 - 2.8 µg/mL | - |
| Cu(II) | 5-Bromosalicylaldehyde thiosemicarbazone (5-BSAT) | 5.0 | 395 | 4.0 x 10⁻⁶ - 9.6 x 10⁻⁶ M | 1.09 x 10⁴ |
| Co(II) | 5-Bromosalicylaldehyde thiosemicarbazone (5-BSAT) | 5.0 | 405 | 8.0 x 10⁻⁶ - 8.0 x 10⁻⁵ M | 1.42 x 10⁴ |
Note: For the simultaneous determination of Cu(II) and Ni(II) using 4-HBTS, second-order derivative spectrophotometry is utilized due to overlapping spectra.[4]
Table 2: Determination of Cd(II)
| Thiosemicarbazide Derivative | pH | λmax (nm) | Linear Range (mol·L⁻¹) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Bis(indoline-2,3-dione) thiosemicarbazone | 12 | 290 | (1.8 - 17.8) x 10⁻⁵ | 2.2 µmol·L⁻¹ (0.245 µg·mL⁻¹) | 7.3 µmol·L⁻¹ (0.817 µg·mL⁻¹) |
Experimental Protocols
General Reagent Preparation
-
Thiosemicarbazide Derivative Solution: Prepare a stock solution of the specific thiosemicarbazide derivative (e.g., 4-HBTS, 5-BSAT, or Bis(indoline-2,3-dione) thiosemicarbazone) by dissolving an accurately weighed amount in a suitable solvent such as Dimethylformamide (DMF) or a methanol-water mixture to achieve the desired concentration (e.g., 0.1 M or as specified in the protocol).[4]
-
Metal Ion Standard Solutions: Prepare stock solutions (e.g., 1x10⁻³ M) of the metal ions (e.g., CuSO₄, NiSO₄, CoCl₂, CdCl₂) using analytical reagent grade salts dissolved in deionized water. Working standard solutions can be prepared by appropriate dilution of the stock solution.
-
Buffer Solutions: Prepare buffer solutions to maintain the optimal pH for the complexation reaction. For example, a pH 6 buffer for the determination of Cu(II) and Ni(II) with 4-HBTS, a pH 5.0 buffer for Cu(II) and Co(II) with 5-BSAT, and a pH 12 Briton-Robinson buffer for Cd(II) determination.[4][5][6]
Protocol for Simultaneous Determination of Cu(II) and Ni(II) using 4-HBTS
This protocol is based on the work by Satheesh et al.[4]
-
Sample Preparation: Prepare a series of 25 mL volumetric flasks.
-
Standard/Sample Addition: To each flask, add aliquots of the standard or sample solutions containing Cu(II) and Ni(II) within the linear range.
-
Reagent Addition: Add 10 mL of the pH 6 buffer solution.
-
Complexation: Add an appropriate volume of the 4-HBTS reagent solution.
-
Dilution: Make up the volume to 25 mL with distilled water.
-
Equilibration: Shake the solution well and allow it to stand for the color to develop fully.
-
Spectrophotometric Measurement: Record the second-order derivative spectrum of the solution against a reagent blank (prepared in the same manner without the metal ions). The determination of Cu(II) and Ni(II) is carried out by measuring the derivative absorbance at their respective zero-crossing points.
Protocol for Simultaneous Determination of Cu(II) and Co(II) using 5-BSAT
This protocol is adapted from the method described for 5-bromosalicylaldehyde thiosemicarbazone.[5]
-
Sample Preparation: In a series of suitable volumetric flasks, add aliquots of standard or sample solutions containing Cu(II) and Co(II).
-
pH Adjustment: Add the pH 5.0 buffer solution.
-
Reagent Addition: Add a sufficient amount of the 5-BSAT solution. A four-fold excess of the ligand over the maximum metal ion concentration is recommended.[5]
-
Complexation: Allow the reaction to proceed for at least 20 minutes for complete complex formation. The complex is stable for up to 60 minutes.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 395 nm for Cu(II) and 405 nm for Co(II) against a reagent blank. Due to spectral overlap, a chemometric method like Partial Least Squares (PLS) regression is recommended for accurate simultaneous determination.[5]
Protocol for Determination of Cd(II) using Bis(indoline-2,3-dione) thiosemicarbazone
This protocol is based on the method for Cd(II) determination.[6][7][8]
-
Sample Preparation: Pipette aliquots of the Cd(II) standard or sample solution into a set of volumetric flasks.
-
pH Adjustment: Add the Briton-Robinson buffer to achieve a pH of 12.
-
Reagent Addition: Add the bis(indoline-2,3-dione) thiosemicarbazone solution. The optimal concentration of the ligand should be determined, with a reported example being 10.5 x 10⁻⁵ mol L⁻¹.[8]
-
Complexation: Allow the solution to stand for at least 5 minutes for the complex to form and the absorbance to stabilize.[8]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 290 nm against a reagent blank.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the spectrophotometric determination of metal ions using thiosemicarbazide derivatives.
Caption: General workflow for metal ion determination.
Logical Relationship of Key Steps
This diagram shows the logical relationship and dependencies between the key steps in the analytical procedure.
Caption: Key factors for accurate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: HPLC-UV Analysis of 4-Butyl-3-thiosemicarbazide in Biological Samples
Introduction
4-Butyl-3-thiosemicarbazide is a chemical intermediate with potential applications in pharmaceutical and agricultural industries. As with many bioactive compounds, understanding its pharmacokinetic and toxicokinetic profile is crucial for development. This necessitates a reliable and robust analytical method for its quantification in biological matrices. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in human plasma. The described protocol offers a straightforward approach for sample preparation and chromatographic analysis, suitable for research and drug development settings.
Principle
The method involves the isolation of this compound from plasma samples using protein precipitation, a common and effective technique for removing high-molecular-weight interferences.[1][2] Following extraction, the analyte is separated from remaining endogenous components on a reversed-phase C18 column with an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength determined to be optimal for this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Human plasma (drug-free)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 400 µL of cold acetonitrile (or a solution of 10% w/v TCA or 6% w/v perchloric acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm (or optimal wavelength for compound) |
| Run Time | 10 minutes |
6. Calibration Curve and Quality Control Samples
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound working solutions to yield final concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner as the calibration standards.
Data Presentation
Table 1: Method Validation - Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 20 | > 0.995 |
Table 2: Method Validation - Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
| Low | 0.3 | < 10% | < 10% | ± 15% |
| Medium | 8 | < 10% | < 10% | ± 15% |
| High | 16 | < 10% | < 10% | ± 15% |
Table 3: Method Validation - Recovery
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85% |
| Medium | 8 | > 85% |
| High | 16 | > 85% |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Discussion
The presented method provides a solid foundation for the quantification of this compound in plasma. Protein precipitation is a rapid and straightforward sample preparation technique suitable for early-stage drug development and research.[1] For more complex studies or when higher sensitivity is required, alternative extraction methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be explored.[3][4] LLE offers the potential for cleaner extracts by partitioning the analyte into an immiscible organic solvent.[3] SPE can provide even greater selectivity and concentration of the analyte.[4]
The choice of a C18 column is standard for reversed-phase chromatography of moderately polar compounds. The mobile phase composition may require optimization to achieve the best peak shape and separation from endogenous plasma components. The UV detection wavelength should be experimentally determined by obtaining a UV spectrum of this compound to identify the wavelength of maximum absorbance, which will provide the highest sensitivity.
Method validation is a critical step to ensure the reliability of the results. The tables provided outline the key parameters that should be assessed, including linearity, precision, accuracy, and recovery. The acceptance criteria shown are typical for bioanalytical method validation.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the analysis of this compound in biological samples using HPLC-UV. The method is designed to be a starting point for researchers and scientists, offering a robust and reliable approach that can be further optimized and validated for specific research needs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Butyl-3-thiosemicarbazide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Butyl-3-thiosemicarbazide. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally efficient method for the synthesis of 4-substituted-3-thiosemicarbazides, including this compound, is the reaction of the corresponding isothiocyanate with hydrazine hydrate.[1] In this case, butyl isothiocyanate is reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol or methanol.[2] This reaction is usually straightforward and proceeds with good yield.
Q2: What are the key reaction parameters to control for optimizing the yield and purity of this compound?
A2: To optimize the synthesis of this compound, the following parameters are crucial:
-
Reactant Molar Ratio: A 1:1 molar ratio of butyl isothiocyanate to hydrazine hydrate is typically employed. Using a large excess of hydrazine hydrate may complicate the purification process.
-
Solvent: Anhydrous ethanol or methanol are common solvents of choice as they readily dissolve the reactants and facilitate the precipitation of the product upon cooling.[2][3]
-
Temperature: The reaction is often carried out at room temperature or with gentle heating (reflux) to ensure completion.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature.[6]
-
Reaction Time: The reaction time can vary from 30 minutes to several hours depending on the reaction temperature and the specific concentration of the reactants.[7]
Q3: How can I purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound.[8] Ethanol or a mixture of ethanol and water is often a suitable solvent system.[8] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals, which can be collected by filtration.[9]
Q4: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Signals corresponding to the protons of the butyl group (triplet for the terminal CH3, and multiplets for the CH2 groups), and broad signals for the N-H protons of the thiosemicarbazide moiety.[5][10]
-
13C NMR: Resonances for the four carbons of the butyl group and a characteristic signal for the C=S (thiocarbonyl) carbon, which typically appears in the range of 180-190 ppm.[11]
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3400 cm-1), C-H stretching of the butyl group (around 2800-3000 cm-1), and the C=S stretching vibration (around 1100-1300 cm-1).[5]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from butyl isothiocyanate and hydrazine hydrate.
Materials:
-
Butyl isothiocyanate
-
Hydrazine hydrate (80% or higher)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve butyl isothiocyanate (1.0 eq.) in anhydrous ethanol.
-
While stirring, add hydrazine hydrate (1.0-1.1 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours or heat under reflux for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Filter the hot solution by gravity filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further, cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture under reflux. Monitor the reaction progress using TLC.[6] |
| Low-quality starting materials. | Ensure the purity of butyl isothiocyanate and hydrazine hydrate. Use anhydrous solvents. | |
| Product is soluble in the reaction solvent. | After the reaction, try precipitating the product by adding the reaction mixture to ice-cold water.[6] Alternatively, concentrate the reaction mixture by removing the solvent under reduced pressure.[6] | |
| Impure Product (Multiple Spots on TLC) | Presence of unreacted starting materials. | Wash the crude product with a suitable solvent like cold ethanol or diethyl ether.[6] |
| Formation of side products. | Optimize the reaction temperature; avoid excessive heating. Ensure a 1:1 molar ratio of reactants. | |
| Product degradation. | Avoid prolonged heating during the reaction and recrystallization. | |
| Difficulty in Product Crystallization | The solution is too concentrated or too dilute. | Adjust the solvent volume during recrystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| "Oiling out" of the product. | Use a more dilute solution for recrystallization or try a different solvent system (e.g., ethanol/water mixture). Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Discolored Product (Yellowish or Brownish) | Presence of colored impurities from starting materials or side reactions. | Treat the solution with activated charcoal during recrystallization.[8] |
| Oxidation of the product. | Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low or no product yield in the synthesis of this compound.
References
- 1. chemmethod.com [chemmethod.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]
- 6. Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mt.com [mt.com]
- 10. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Butyl-3-thiosemicarbazide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Butyl-3-thiosemicarbazide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Ethanol and methanol are the most commonly cited and effective solvents for the recrystallization of thiosemicarbazide derivatives.[1][2] Ethanol is often preferred due to its favorable solubility profile for this class of compounds, typically dissolving the crude product at elevated temperatures and allowing for good crystal recovery upon cooling.
Q2: How can I determine the optimal amount of solvent to use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. A good starting point is to add a small volume of the chosen solvent to the crude material and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid fully dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield of the purified product.
Q3: My purified this compound has a low melting point or a broad melting range. What does this indicate?
A3: A low or broad melting point is a common indicator of impurities remaining in the final product. These impurities can disrupt the crystal lattice of the purified compound. To address this, a second recrystallization step may be necessary to further enhance purity.
Q4: Can a mixed solvent system be used for the recrystallization of this compound?
A4: Yes, a mixed solvent system, such as ethanol-water, can be employed. This is particularly useful if the compound is too soluble in pure ethanol at room temperature. In this method, the crude product is dissolved in a minimum amount of hot ethanol, and then hot water (the anti-solvent) is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Insufficient concentration of the compound in the solution (too much solvent used).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- If the compound remains dissolved, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.- Introduce a seed crystal of pure this compound to initiate crystallization. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities that lower the melting point of the mixture.- The solution is supersaturated to a very high degree. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent for the recrystallization.- Perform a preliminary purification step, such as a wash with a non-polar solvent, to remove some impurities before recrystallization. |
| Colored Impurities in the Final Product | - Presence of colored byproducts from the synthesis. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. |
| Poor Recovery Yield | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Minimize the amount of hot solvent used for dissolution.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before hot filtration to prevent premature crystallization.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration. |
Data Presentation
Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is an estimation based on the general solubility trends of short-chain 4-alkyl-3-thiosemicarbazides. Experimental determination is recommended for precise values.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Sparingly Soluble | Slightly Soluble |
| Ethanol | Moderately Soluble | Highly Soluble |
| Methanol | Moderately Soluble | Highly Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
Experimental Protocols
Recrystallization of Crude this compound using Ethanol
Materials:
-
Crude this compound
-
95% Ethanol (or absolute ethanol)
-
Deionized Water (for ice bath)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Gradually add more hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by rinsing with hot ethanol. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Addressing solubility issues of 4-Butyl-3-thiosemicarbazide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-Butyl-3-thiosemicarbazide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a derivative of thiosemicarbazide and is expected to have low intrinsic aqueous solubility. The presence of the butyl group, a non-polar alkyl chain, contributes to its hydrophobic nature. While thiosemicarbazide itself is soluble in water, the 4-butyl substitution significantly decreases its polarity and, consequently, its solubility in aqueous solutions. For many experimental applications, especially in biological assays, the use of an organic co-solvent to prepare a stock solution is necessary.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its proper handling and for developing effective solubilization strategies.
| Property | Value | Reference |
| CAS Number | 6610-31-7 | [1][2] |
| Molecular Formula | C₅H₁₃N₃S | [1][2] |
| Molecular Weight | 147.24 g/mol | [1][2] |
| Melting Point | 74.5 °C | [1] |
| Appearance | White to off-white solid | [3] |
Q3: What is the recommended method for preparing a stock solution of this compound?
Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose.
Stock Solution Preparation Workflow
Caption: Workflow for preparing a stock solution of this compound.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility and prevent precipitation of this compound in aqueous buffers. The choice of method will depend on the specific requirements of your experiment.
Solubility Enhancement Strategies
Caption: Overview of strategies to enhance the aqueous solubility.
Troubleshooting Guide: Precipitation Issues
Issue: My this compound precipitates when I add the stock solution to my aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds. The rapid change in solvent polarity when a concentrated organic stock is diluted into an aqueous medium causes the compound to "crash out" of solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its solubility limit in the aqueous medium. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution ("Solvent Shock") | Adding the concentrated stock solution directly to the full volume of aqueous medium causes a sudden, localized high concentration, leading to precipitation. Solution: Use a serial dilution method. First, create an intermediate dilution in a small volume of the aqueous medium, then add this to the final volume. Add the compound solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[4] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Solution: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound.[4] |
| High Final Co-solvent Concentration | While an organic solvent is necessary for the stock solution, a high final concentration in the assay can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% (v/v), and ideally below 0.1% for cell-based assays.[5] |
| pH of the Medium | The ionization state, and therefore solubility, of this compound may be pH-dependent. Solution: If your experimental conditions allow, test the solubility at different pH values to find an optimal range. Note that significant pH changes can affect cell viability and the activity of other components in the medium. |
| Interaction with Media Components | The compound may interact with salts, proteins (in serum-containing media), or other components, leading to the formation of insoluble complexes. Solution: If possible, test different basal media formulations. In some cases, serum-free media may reduce protein-binding related precipitation, although for some compounds, the opposite can be true.[5] |
Troubleshooting Workflow for Precipitation
Caption: A step-by-step guide to troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 147.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.47 mg of this compound into the tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously or sonicate until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of Working Solutions in Aqueous Medium (e.g., Cell Culture Medium)
This protocol uses a serial dilution approach to minimize precipitation.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous medium (e.g., DMEM, PBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 99 µL of the pre-warmed aqueous medium. Add 1 µL of the 10 mM stock solution to this tube to create a 100 µM intermediate solution. Gently vortex to mix.
-
Final Dilution (1:10): Add the 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed aqueous medium in a new tube to obtain a 1 mL solution with a final concentration of 10 µM. Alternatively, add the 100 µL of the intermediate solution to 9.9 mL of the pre-warmed medium for a final volume of 10 mL.
-
Gently mix the final solution by inverting the tube or slow vortexing.
-
Use the final working solution immediately. Do not store aqueous working solutions for extended periods.
-
Protocol 3: Solubility Enhancement using Cyclodextrins (Feasibility Study)
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Stir plate and magnetic stir bars
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical method for quantifying the compound (e.g., HPLC-UV)
-
-
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your chosen buffer.
-
Add an excess amount of this compound to each solution.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the effect on solubility.
-
Protocol 4: Preparation of a Liposomal Formulation (Conceptual)
Liposomes are lipid vesicles that can encapsulate hydrophobic drugs, improving their stability and solubility in aqueous environments. This is a more advanced technique requiring specialized equipment.[6][7]
Conceptual Workflow for Liposomal Encapsulation
Caption: A simplified workflow for the preparation of a liposomal formulation.
References
- 1. This compound | 6610-31-7 | GAA61031 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. juniv.edu [juniv.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liposomal formulations of anticancer copper(ii) thiosemicarbazone complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
Technical Support Center: Synthesis of 4-Butyl-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Butyl-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the nucleophilic addition of hydrazine to butyl isothiocyanate. In this reaction, one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom of the isothiocyanate group.
Q2: What are the potential side products in the synthesis of this compound?
The primary side products in this synthesis arise from the di-substitution of the hydrazine molecule. Since hydrazine has two nucleophilic nitrogen atoms, it can react with two molecules of butyl isothiocyanate. This can lead to the formation of 1,5-dibutyl-carbonothioic dihydrazide and other related symmetrically and asymmetrically disubstituted isomers. The formation of these side products is often favored by an excess of butyl isothiocyanate or prolonged reaction times.
Q3: How can I minimize the formation of side products?
To minimize the formation of di-substituted side products, it is recommended to use a slight excess of hydrazine hydrate relative to butyl isothiocyanate. This ensures that the isothiocyanate is the limiting reagent, reducing the likelihood of a second substitution on the hydrazine molecule. Additionally, controlling the reaction temperature and time is crucial. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
Q4: What are the recommended purification methods for this compound?
The most common method for purifying this compound is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Washing the crude product with a non-polar solvent like diethyl ether can also help remove unreacted butyl isothiocyanate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. - Sub-optimal reaction temperature. | - Monitor the reaction using TLC to ensure completion. - Optimize the recrystallization solvent system to minimize product loss. - Ensure the reaction is carried out at the recommended temperature. |
| Presence of a Major Side Product | - Incorrect stoichiometry (excess butyl isothiocyanate). - Prolonged reaction time. | - Use a slight excess of hydrazine hydrate. - Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Product is an Oil or Does Not Solidify | - Presence of impurities. - Residual solvent. | - Purify the product by column chromatography. - Ensure the product is thoroughly dried under vacuum. |
| Inconsistent Spectroscopic Data | - Presence of side products or unreacted starting materials. - Isomeric impurities. | - Repurify the product. - Use a combination of analytical techniques (NMR, IR, MS) to confirm the structure and purity. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Butyl isothiocyanate
-
Hydrazine hydrate (64-65%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve butyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the cooled solution of butyl isothiocyanate with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the butyl isothiocyanate spot disappears.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The resulting solid is then purified by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~0.9 (t, 3H, CH₃), ~1.3 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~3.4 (q, 2H, N-CH₂), ~4.4 (br s, 2H, NH₂), ~7.8 (br s, 1H, NH), ~8.9 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~13.7 (CH₃), ~19.5 (CH₂), ~31.0 (CH₂), ~45.0 (N-CH₂), ~182.0 (C=S) |
| FT-IR (KBr) | ν (cm⁻¹): ~3350-3100 (N-H stretching), ~2960-2850 (C-H stretching), ~1640 (N-H bending), ~1550 (C-N stretching), ~1250 (C=S stretching) |
Table 2: Potential Side Products and Their Identifying Features
| Side Product Name | Structure | Identifying Spectroscopic Features |
| 1,5-dibutyl-carbonothioic dihydrazide | Bu-NH-CS-NH-NH-CS-NH-Bu | - Absence of NH₂ protons in ¹H NMR. - Presence of two sets of butyl group signals in NMR. - Higher molecular weight in mass spectrometry. |
| 1,6-dibutyl-1,4,5,6-tetrahydro-1,2,4,5-tetrazine-3-thione | (Cyclized Product) | - Complex aromatic and aliphatic signals in ¹H NMR. - Distinctive carbon signals in ¹³C NMR corresponding to the heterocyclic ring. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Experimental workflow for this compound synthesis.
Stability of 4-Butyl-3-thiosemicarbazide in different solvents
Technical Support Center: 4-Butyl-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, typically at 2-8°C. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, and protected from light to prevent degradation.
Q2: I dissolved this compound in a solvent, and the solution turned yellow. What does this indicate?
A2: Discoloration, such as turning yellow, can be an indication of chemical degradation or oxidation. The thiosemicarbazide moiety can be susceptible to oxidation. It is recommended to prepare fresh solutions and to use high-purity solvents that have been degassed to remove dissolved oxygen.
Q3: My compound precipitated out of the solution upon storage. What could be the cause?
A3: Precipitation upon storage can be due to several factors, including low solubility in the chosen solvent, a change in temperature affecting solubility, or the formation of less soluble degradation products. Ensure that you are not exceeding the solubility limit of the compound in that specific solvent and store the solution at a constant, appropriate temperature.
Q4: Which solvents are recommended for dissolving this compound?
A4: While specific solubility data is limited, thiosemicarbazides generally show solubility in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions. Alcohols like ethanol and methanol can also be used, though solubility may be lower. Aqueous solubility is generally low. It is crucial to determine the solubility for your specific experimental conditions.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of your solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This involves analyzing the sample over time and under different stress conditions to monitor for a decrease in the parent compound peak and the appearance of degradation product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity | Degradation of the compound in the assay medium. | Prepare fresh solutions immediately before use. Perform a time-course experiment to determine the stability of the compound under your specific assay conditions. |
| Appearance of new peaks in HPLC analysis | The compound is degrading in the solvent. | Use a higher purity solvent. Degas the solvent before use. Store the solution at a lower temperature and protect it from light. |
| Difficulty in dissolving the compound | Low solubility in the chosen solvent. | Try a different solvent, such as DMSO or DMF for higher solubility. Gentle warming and sonication may aid dissolution, but be cautious of potential thermal degradation. |
| pH sensitivity | The thiosemicarbazide moiety can be susceptible to hydrolysis under strongly acidic or basic conditions. | Buffer your solutions to a neutral pH if compatible with your experiment. Avoid prolonged exposure to harsh pH environments. |
Stability of this compound in Common Solvents: General Guidelines
| Solvent | Expected Stability (General Trend) | Recommendations for Use |
| Water (buffered at neutral pH) | Moderate to Low | Prepare fresh. Susceptible to hydrolysis, especially at non-neutral pH. |
| Ethanol/Methanol | Moderate | Suitable for short-term storage if protected from light and air. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for long-term storage of stock solutions at -20°C or -80°C. Keep tightly sealed to prevent water absorption. |
| Dimethylformamide (DMF) | High | Similar to DMSO, suitable for stock solutions. Ensure the use of high-purity, amine-free DMF. |
Experimental Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a specific solvent.
1. Objective: To determine the stability of this compound in a selected solvent under various stress conditions and to develop a stability-indicating HPLC method.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Water, Acetonitrile, Methanol)
-
Selected solvent for stability testing (e.g., DMSO, Ethanol)
-
Buffers (e.g., phosphate or acetate buffers)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV/PDA detector
-
C18 reverse-phase HPLC column
3. Method Development (HPLC):
-
Develop an isocratic or gradient HPLC method that gives a sharp, well-resolved peak for this compound.
-
A typical starting point could be a mobile phase of Acetonitrile:Water or Methanol:Water on a C18 column, with detection at a UV maximum of the compound.
4. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
5. Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a set period, monitoring periodically.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (e.g., 4°C) protected from light.
6. Analysis:
-
At each time point, withdraw a sample from each stress condition, dilute appropriately with the mobile phase, and inject into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
7. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each condition.
-
A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Interpreting NMR Impurities in 4-Butyl-3-thiosemicarbazide Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and interpreting impurities in 4-Butyl-3-thiosemicarbazide samples via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound are summarized in the table below. These values are predictions based on analogous compounds and general chemical shift principles, and may vary slightly depending on the solvent and concentration used.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| -CH₃ | ~0.9 | -CH₃ | ~13 |
| -CH₂-CH₃ | ~1.3-1.4 | -CH₂-CH₃ | ~20 |
| -CH₂-CH₂-N | ~1.5-1.6 | -CH₂-CH₂-N | ~31 |
| N-CH₂- | ~3.4-3.5 | N-CH₂- | ~45 |
| -NH₂ | ~4.5 (broad) | C=S | ~183 |
| -NH- | ~7.8 (broad) | ||
| -NH-C=S | ~8.2 (broad) |
Q2: What are the most common impurities found in this compound samples?
A2: The most common impurities are typically unreacted starting materials from the synthesis, which is the reaction between butyl isothiocyanate and hydrazine. Therefore, residual butyl isothiocyanate and hydrazine are expected. Other potential impurities can include side products from the reaction or degradation products.
Q3: How can I identify these common impurities in my ¹H NMR spectrum?
A3: You can identify impurities by comparing the signals in your sample's spectrum to the known chemical shifts of the suspected impurities. The table below provides the expected ¹H and ¹³C NMR chemical shifts for the common impurities.
| Impurity | Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) |
| Butyl Isothiocyanate | -CH₃ | ~0.9 | -CH₃ | ~13 |
| -CH₂-CH₃ | ~1.4 | -CH₂-CH₃ | ~20 | |
| -CH₂-CH₂-N | ~1.6 | -CH₂-CH₂-N | ~31 | |
| N-CH₂- | ~3.5 | N-CH₂- | ~47 | |
| N=C=S | ~130 | |||
| Hydrazine | N-H | ~3.6 (broad) | - | - |
| 1,2-Dibutylthiourea | -CH₃ | ~0.9 | -CH₃ | ~14 |
| -CH₂- | ~1.3-1.6 | -CH₂- | ~20, 31 | |
| N-CH₂- | ~3.3 | N-CH₂- | ~43 | |
| N-H | ~6.0 (broad) | C=S | ~182 |
Troubleshooting Guide
This guide addresses specific issues you might encounter when analyzing your this compound NMR spectra.
Issue 1: I see extra peaks in the aliphatic region (0.8-1.7 ppm) of my ¹H NMR spectrum.
-
Possible Cause: These signals could correspond to the butyl group of unreacted butyl isothiocyanate or a side product like 1,2-dibutylthiourea.
-
Troubleshooting Steps:
-
Check the integrals: Compare the integration of the suspicious peaks to the integration of the main product's butyl group signals. A small integration value suggests an impurity.
-
Look for corresponding signals:
-
For butyl isothiocyanate , look for a triplet around 3.5 ppm corresponding to the N-CH₂- group.
-
For 1,2-dibutylthiourea , look for a broad singlet around 6.0 ppm corresponding to the N-H protons and a triplet around 3.3 ppm for the N-CH₂- groups.
-
-
Consult the ¹³C NMR: Check for the characteristic N=C=S signal of butyl isothiocyanate around 130 ppm.
-
Issue 2: There is a broad singlet around 3.6 ppm in my ¹H NMR spectrum.
-
Possible Cause: This is likely due to the presence of unreacted hydrazine.
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet at 3.6 ppm should disappear or significantly decrease in intensity as the labile N-H protons exchange with deuterium. The -NH and -NH₂ protons of the main product will also exchange.
-
Purification: If the hydrazine level is significant, consider repurifying your sample, for example, by recrystallization.
-
Issue 3: I observe unexpected signals in the downfield region (around 6-8 ppm).
-
Possible Cause: These could be from various side products. One possibility is the formation of 1,2-dibutylthiourea, which would have an N-H signal in this region.
-
Troubleshooting Steps:
-
Examine the multiplicity and integration: Determine the splitting pattern and the relative number of protons for these signals.
-
Correlate with other signals: Look for corresponding aliphatic signals that might belong to the same impurity. For 1,2-dibutylthiourea, you would expect to see butyl group signals.
-
Advanced NMR Techniques: Consider running 2D NMR experiments like COSY (Correlation Spectroscopy) to establish connectivity between protons or HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons. This can help in elucidating the structure of the unknown impurity.
-
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butyl isothiocyanate (1 equivalent) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with vigorous stirring. The reaction is exothermic.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
NMR Sample Preparation
-
Dissolve Sample: Accurately weigh approximately 5-10 mg of your this compound sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Acquire Spectrum: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Potential formation pathways of impurities in this compound synthesis.
Technical Support Center: Metal Complex Formation with 4-Butyl-3-thiosemicarbazide
Welcome to the technical support center for researchers working with 4-Butyl-3-thiosemicarbazide and its metal complexes. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general coordination behavior of this compound?
A1: Thiosemicarbazide derivatives, including this compound, typically act as bidentate ligands. They coordinate to metal ions through the sulfur atom of the thiocarbonyl group (C=S) and the hydrazinic nitrogen atom, forming a stable five-membered chelate ring.[1][2][3] Depending on the reaction conditions (e.g., pH), the ligand can coordinate as a neutral molecule or deprotonate to act as an anionic ligand.[4][5]
Q2: My this compound ligand is difficult to dissolve. What solvents are recommended?
A2: Thiosemicarbazides often have limited solubility in non-polar solvents. For the ligand itself, polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[6][7] Heating the solvent can often aid in dissolution. For subsequent complexation reactions, the choice of solvent must also accommodate the metal salt.[8]
Q3: Why is my final metal complex insoluble, and how can I improve its solubility?
A3: The formation of polymeric or highly crystalline lattice structures can lead to poor solubility of the final metal complex.[7] To improve solubility, consider the following:
-
Solvent Choice : Attempt to dissolve the complex in highly polar solvents like DMF or DMSO.
-
Modify the Ligand : While this changes the compound, introducing solubilizing groups to the ligand backbone is a common strategy in drug development.
-
Stock Solutions : For biological assays or characterization, prepare a concentrated stock solution in a solvent like DMSO and then perform serial dilutions into your aqueous buffer or desired medium. It is crucial to add the concentrated organic stock to the aqueous solution dropwise with vigorous stirring, not the other way around, to prevent precipitation.[9]
Q4: What is the importance of pH during the complexation reaction?
A4: The pH of the reaction medium is critical. In alkaline solutions, the thiosemicarbazide ligand can deprotonate from its enol form, which influences its coordination mode and the resulting complex's structure and charge.[5] For some syntheses, maintaining a specific pH, for instance, between 6.8 and 7.0 using a base like NaOH, is necessary to facilitate the reaction.[10] It is advisable to monitor and control the pH throughout the experiment.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and characterization of this compound metal complexes.
Issue 1: Low or No Yield of the Metal Complex
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Stoichiometry | Verify the molar ratios of the ligand to the metal salt. Common ratios are 1:1 or 2:1 (Ligand:Metal).[11] | The stoichiometry determines the geometry and composition of the final complex. An incorrect ratio can lead to incomplete reaction or formation of undesired products. |
| Suboptimal Reaction Time | Increase the reflux or stirring time. Reactions can range from a few hours (3-6h) to 24 hours.[1][10][12] | Complex formation can be slow. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the point of completion.[6] |
| Inappropriate Solvent | Ensure both the ligand and the metal salt are soluble in the chosen solvent at the reaction temperature. Ethanol, methanol, or dioxane are common choices.[1][10] | If either reactant is not fully dissolved, the reaction will be a heterogeneous mixture, significantly slowing down the reaction rate and reducing the yield. |
| Incorrect Temperature | Most syntheses require heating under reflux to proceed at a reasonable rate.[12] | Higher temperatures provide the necessary activation energy for the reaction. Ensure the reaction is heated to the boiling point of the solvent used. |
| Precipitation of Reactants | If using different solvents to dissolve the ligand and metal salt, add the solutions dropwise with continuous stirring to prevent shock precipitation.[11] | Rapidly mixing solutions of different polarities can cause one of the reactants to crash out of the solution before it has a chance to react. |
Issue 2: Characterization Data is Inconsistent with Expected Structure
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Solvents in the Final Product | Dry the product thoroughly under vacuum for an extended period (e.g., 36 hours) over a desiccant like P₂O₅.[11] | Solvents like water or ethanol can co-crystallize with the complex, leading to inaccurate elemental analysis results. Thermogravimetric Analysis (TGA) can confirm the presence of solvent molecules. |
| Unexpected Coordination Mode | Re-evaluate the spectral data. For example, in FT-IR, the absence of the N-H stretching vibration around 3200-3400 cm⁻¹ may indicate deprotonation of the ligand upon coordination.[8] | The ligand can coordinate in different ways (neutral, deprotonated, keto/enol forms) depending on the metal ion and reaction conditions, leading to a different final structure than anticipated.[5] |
| Metal Ion Reduction/Oxidation | Be aware that some metal ions can change their oxidation state during the reaction. For example, Cu(II) can sometimes be reduced to Cu(I) by the sulfur-containing ligand.[12] | A change in the metal's oxidation state will significantly alter the magnetic and electronic properties of the complex. Magnetic susceptibility measurements can help determine the oxidation state. |
| Impure Ligand | Recrystallize the this compound ligand before use to ensure high purity. | Impurities in the starting material will lead to impure products and complicated characterization data. |
Visual Troubleshooting Guide
The following decision tree provides a logical workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for low yield issues.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is a generalized procedure based on the synthesis of similar thiosemicarbazide derivatives.[13]
-
Reaction Setup : In a round-bottom flask, dissolve butyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol.
-
Addition of Hydrazine : To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction : Continue stirring the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.
-
Isolation : Filter the resulting solid precipitate using a Büchner funnel.
-
Purification : Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain the pure this compound.
-
Characterization : Dry the purified product under vacuum and characterize it using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
Protocol 2: General Procedure for Metal Complex Formation
This protocol is a generalized method for synthesizing metal (e.g., Cu(II), Ni(II), Co(II)) complexes.[6][10]
-
Ligand Solution : Dissolve the purified this compound (e.g., 2 mmol) in a suitable solvent (e.g., 50 mL of absolute ethanol) in a round-bottom flask, heating gently if necessary.
-
Metal Salt Solution : In a separate beaker, dissolve the metal salt (e.g., 1 mmol of NiCl₂·6H₂O, CuCl₂·2H₂O, or CoCl₂·6H₂O) in the same solvent (e.g., 25 mL of ethanol).
-
Complexation : Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction : Heat the resulting mixture to reflux and maintain it for the required duration (typically 3-6 hours). Monitor the reaction progress by observing the formation of a precipitate.
-
Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Collect the colored precipitate by filtration.
-
Purification : Wash the collected solid with the solvent used for the reaction (e.g., ethanol) and then with diethyl ether to remove impurities.
-
Drying and Characterization : Dry the final complex in a vacuum desiccator. Characterize the product using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Visual Representation of Experimental Workflow
Caption: General workflow for ligand synthesis and complex formation.
Visualizing the Coordination Pathway
The diagram below illustrates the typical bidentate coordination of a thiosemicarbazide ligand to a central metal ion (M).
Caption: Bidentate coordination via sulfur and nitrogen atoms.
References
- 1. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies [frontiersin.org]
Improving the efficiency of 4-Butyl-3-thiosemicarbazide as a corrosion inhibitor.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 4-Butyl-3-thiosemicarbazide as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound inhibits corrosion?
A1: this compound functions as a corrosion inhibitor primarily through adsorption onto the metal surface.[1][2] Its molecules contain heteroatoms (Nitrogen and Sulfur) with lone pairs of electrons and a π-electron system, which are key to this process.[3][4] The inhibitor molecules displace water molecules and form a protective barrier, hindering both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][5] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the vacant d-orbitals of the metal).[1][6]
Q2: How does the concentration of this compound affect its inhibition efficiency?
A2: Generally, the inhibition efficiency increases with an increasing concentration of this compound up to a certain optimal concentration.[1][7] This is due to greater surface coverage by the inhibitor molecules.[6] Beyond this optimal point, the efficiency may plateau or even slightly decrease.[1] It is crucial to determine the optimal concentration for your specific experimental conditions.
Q3: What is the effect of temperature on the performance of this compound?
A3: The inhibition efficiency of this compound typically decreases with a rise in temperature.[1][2] This is often indicative of a physisorption mechanism, where the inhibitor molecules begin to desorb from the metal surface at higher temperatures.[1] However, in some cases involving chemisorption, the efficiency might remain stable or even increase with temperature up to a certain point.
Q4: Can the efficiency of this compound be improved?
A4: Yes, one common method to enhance the performance of organic inhibitors like this compound is through synergistic effects with other compounds, particularly halide ions (e.g., I⁻, Br⁻, Cl⁻).[8][9][10] Halide ions can co-adsorb on the metal surface, stabilizing the adsorption of the organic inhibitor molecules and leading to a significant increase in inhibition efficiency.[8][9]
Troubleshooting Guides
Issue 1: Lower than Expected Inhibition Efficiency
Possible Causes & Solutions
-
Sub-optimal Inhibitor Concentration:
-
Solution: Perform a concentration study to identify the optimal concentration of this compound for your system. Start with a wide range and narrow down to find the concentration that provides the maximum inhibition efficiency.
-
-
Inadequate Surface Preparation:
-
Solution: Ensure the metal specimens are properly prepared before each experiment. This typically involves mechanical polishing with progressively finer grades of emery paper, followed by degreasing with a solvent like acetone and rinsing with distilled water.[11]
-
-
High Experimental Temperature:
-
Incorrect pH of the Corrosive Medium:
-
Solution: The effectiveness of the inhibitor can be pH-dependent. Verify the pH of your corrosive solution and, if necessary, investigate the inhibitor's performance at different pH values to find the optimal range.
-
Issue 2: Inconsistent or Non-reproducible Results
Possible Causes & Solutions
-
Variability in Specimen Preparation:
-
Solution: Standardize your specimen preparation protocol. Ensure that the polishing, cleaning, and drying steps are identical for all samples.[12]
-
-
Fluctuations in Experimental Conditions:
-
Solution: Maintain tight control over experimental parameters such as temperature, immersion time, and the composition of the corrosive medium. Use a thermostat-controlled water bath for temperature stability.
-
-
Insufficient Equilibration Time:
Issue 3: Difficulty in Interpreting Electrochemical Data
Potentiodynamic Polarization (PDP) Curve Analysis
-
Problem: Unsure if the inhibitor is anodic, cathodic, or mixed-type.
-
Interpretation: If the corrosion potential (Ecorr) shifts significantly (>85 mV) towards more positive (anodic) or negative (cathodic) values in the presence of the inhibitor, it is considered an anodic or cathodic inhibitor, respectively. A small shift in Ecorr suggests a mixed-type inhibitor, which is common for thiosemicarbazides.[2] This means it suppresses both the metal dissolution and hydrogen evolution reactions.[2]
-
Electrochemical Impedance Spectroscopy (EIS) Nyquist Plot Analysis
-
Problem: The Nyquist plot shows a depressed semicircle instead of a perfect one.
-
Interpretation: This is a common phenomenon in corrosion studies and is often attributed to the non-ideal capacitive behavior of the double layer at the metal/electrolyte interface due to surface roughness and inhomogeneities.[11] In such cases, a Constant Phase Element (CPE) is used in the equivalent circuit model instead of a pure capacitor for a better fit.
-
-
Problem: The diameter of the semicircle does not increase significantly with the addition of the inhibitor.
-
Interpretation: The diameter of the Nyquist semicircle corresponds to the charge transfer resistance (Rct).[2] A larger diameter indicates higher resistance to corrosion. If the diameter doesn't increase, it suggests that the inhibitor is not effectively adsorbing on the surface and hindering the charge transfer process. Refer to "Issue 1: Lower than Expected Inhibition Efficiency" for potential solutions.
-
Quantitative Data Presentation
The following tables summarize representative data for thiosemicarbazide derivatives, which are structurally similar to this compound, demonstrating the influence of concentration and temperature on inhibition efficiency.
Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Corrosive Medium | Metal | Method | Reference |
| 4-Cyclohexyl-3-thiosemicarbazide | 0.1 | 85 | 1 M HCl | Mild Steel | Weight Loss | [1] |
| 0.2 | 90 | |||||
| 0.5 | 95 | |||||
| 1.0 | ~95 | |||||
| 4-Benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 0.1 | 48.9 | 1 M HCl | Mild Steel | Weight Loss | [6] |
| 0.5 | 96.2 | |||||
| 1.0 | 96.7 |
Table 2: Effect of Temperature on Inhibition Efficiency (at 0.5 mM Concentration)
| Inhibitor | Temperature (K) | Inhibition Efficiency (%) | Corrosive Medium | Metal | Method | Reference |
| 4-Cyclohexyl-3-thiosemicarbazide | 303 | 95 | 1 M HCl | Mild Steel | Weight Loss | [1] |
| 313 | Lower | |||||
| 323 | Lower | |||||
| 333 | Lower |
Experimental Protocols
Weight Loss Measurement
-
Specimen Preparation: Mechanically polish mild steel coupons with emery papers of increasing grit size (e.g., 240 to 1200), wash with distilled water, degrease with acetone, and dry.[11]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 5 hours) at a constant temperature.[1]
-
Cleaning: After immersion, retrieve the coupons, wash them with distilled water, and remove the corrosion products by scrubbing with a soft brush.
-
Final Weighing: Dry the cleaned coupons and re-weigh them.
-
Calculations:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Electrochemical Measurements (PDP and EIS)
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[13][14]
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of the inhibitor.
-
Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the working electrode's potential to stabilize by monitoring the OCP for about 30-60 minutes.[3][13]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small AC voltage signal (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz).[14]
-
Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[15][16]
-
Extract corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots to calculate inhibition efficiency.
-
Visualizations
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. electrochemsci.org [electrochemsci.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05690A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl | Trends in Sciences [tis.wu.ac.th]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. onepetro.org [onepetro.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. alspi.com [alspi.com]
- 13. ijcsi.pro [ijcsi.pro]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 16. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of thiosemicarbazide solutions over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of thiosemicarbazide solutions over time. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of thiosemicarbazide solutions?
A1: Thiosemicarbazide in solution is susceptible to degradation from several factors. The primary environmental factors to control are exposure to direct sunlight, contact with air (oxidation), and moisture.[1] Additionally, the stability of the solution can be influenced by temperature and pH. For thiosemicarbazide derivatives, it has been shown that stability profiles can differ significantly in solution.[2][3]
Q2: How should solid thiosemicarbazide be stored?
A2: Solid thiosemicarbazide should be stored in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[1] The container should be kept tightly closed to protect it from air and moisture.[1] It is also noted to be light-sensitive and air-sensitive, so storing it under an inert gas is recommended.
Q3: What are the signs of degradation in a thiosemicarbazide solution?
A3: Visual signs of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the purity and concentration of your thiosemicarbazide solution.
Q4: What is the expected shelf life of a prepared thiosemicarbazide solution?
A4: The shelf life of a thiosemicarbazide solution is highly dependent on the solvent, concentration, storage conditions (temperature, light exposure), and pH. There is no single universal shelf life. For critical applications, it is recommended to use freshly prepared solutions or to validate the stability of your specific solution formulation over your intended period of use. For some derivatives, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, with the advice to aliquot to prevent freeze-thaw cycles.
Q5: What solvents are recommended for preparing thiosemicarbazide solutions?
A5: Thiosemicarbazide is very soluble in water and soluble in ethanol.[1] For some derivatives, DMSO in combination with a phosphate buffer at a specific pH has been used to prepare solutions for biological testing. The choice of solvent will depend on your specific experimental requirements. Theoretical studies on imidazole-thiosemicarbazides suggest that cyclohexane may promote stability for these derivatives.[4]
Troubleshooting Guide
This guide addresses common issues you might encounter with thiosemicarbazide solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the thiosemicarbazide stock solution. | Prepare fresh solutions for each experiment. If using a stored solution, verify its concentration and purity via HPLC before use. Implement standardized storage procedures (see below). |
| Precipitate forms in the solution upon storage | The solution may be supersaturated, or degradation products may be insoluble. | Try preparing a more dilute solution. Store the solution at a constant temperature to avoid precipitation due to temperature fluctuations. Filter the solution before use if a precipitate is observed, but be aware this may indicate significant degradation. |
| Solution changes color over time | This is a likely indicator of chemical degradation, possibly due to oxidation or photodegradation. | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] Purge the solution and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation. |
| Loss of potency in biological assays | The active thiosemicarbazide concentration has decreased due to degradation. | Follow the recommendations for preparing and storing solutions to minimize degradation. Consider performing a stability study of your solution under your experimental conditions to understand its degradation profile. |
Experimental Protocols
Protocol for Assessing the Stability of Thiosemicarbazide Solutions via HPLC
This protocol outlines a general method for monitoring the degradation of thiosemicarbazide in solution over time.
Objective: To quantify the concentration of thiosemicarbazide in a solution at various time points under specific storage conditions.
Materials:
-
Thiosemicarbazide
-
Solvent of interest (e.g., water, ethanol, DMSO/buffer mixture)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Mobile phase (e.g., a mixture of methanol and a phosphate buffer, pH adjusted)
-
Volumetric flasks and pipettes
-
Storage containers (e.g., clear and amber vials)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of thiosemicarbazide and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into different storage containers (e.g., clear vials exposed to light, amber vials protected from light, vials with and without inert gas purging).
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, elevated temperature).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a suitable mobile phase. The exact composition of the mobile phase and the detection wavelength will need to be optimized for your specific setup but a starting point could be a gradient elution.[2]
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take a sample from each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to thiosemicarbazide based on its retention time from a freshly prepared standard.
-
Integrate the peak area of thiosemicarbazide at each time point.
-
Calculate the percentage of remaining thiosemicarbazide at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining thiosemicarbazide versus time for each storage condition to determine the degradation rate.
-
Visualizing Degradation Factors and Troubleshooting
Below are diagrams to visualize the factors affecting thiosemicarbazide solution stability and a logical workflow for troubleshooting issues.
Caption: Key factors that can lead to the degradation of thiosemicarbazide in solution.
Caption: A logical workflow for troubleshooting issues related to the instability of thiosemicarbazide solutions.
References
Overcoming poor crystal formation during 4-Butyl-3-thiosemicarbazide purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the purification of 4-Butyl-3-thiosemicarbazide, specifically focusing on overcoming poor crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique involves dissolving the crude compound in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solvent. Ethanol and methanol are frequently used solvents for the recrystallization of thiosemicarbazide derivatives.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a strong indicator of the presence of impurities in your final product. The reported melting point for pure this compound is approximately 74.5°C. Inadequate purification is the most likely cause. To address this, ensure that the recrystallization process is performed correctly by using the minimum amount of hot solvent to fully dissolve the crude product, allowing for slow cooling, and washing the filtered crystals with a small amount of cold solvent.
Q3: After recrystallization, my product is still colored. How can I decolorize it?
A3: If your product retains a color after recrystallization, you can try treating the hot solution with a small amount of activated charcoal. The charcoal will adsorb colored impurities. After adding the charcoal, heat the solution for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: I am not getting any crystals to form, even after the solution has cooled. What should I do?
A4: This phenomenon is known as supersaturation. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. This creates a rough surface that can promote nucleation. Alternatively, adding a "seed crystal" (a tiny amount of pure this compound) to the solution can initiate crystallization.
Q5: What are the potential impurities in my this compound sample?
A5: Potential impurities can include unreacted starting materials such as butyl isothiocyanate and hydrazine, or byproducts from side reactions. The formation of 1,4-disubstituted thiosemicarbazides is a possible side reaction. The presence of these impurities can significantly hinder crystal formation.[1]
Troubleshooting Guide for Poor Crystal Formation
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added). | - Reheat the solution to evaporate some of the solvent to increase the concentration of the compound. - Cool the concentrated solution again to attempt crystallization. |
| The solution is supersaturated. | - Scratch the inner surface of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. | |
| Oily product forms instead of crystals | The compound is coming out of solution above its melting point. | - Reheat the solution and add a small amount of additional solvent to increase the solubility. - Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. |
| High concentration of impurities. | - Consider a preliminary purification step, such as a column chromatography, before recrystallization. - Perform a second recrystallization on the oily product. | |
| Very fine or needle-like crystals form | The solution cooled too quickly. | - Ensure the solution cools slowly and undisturbed at room temperature before moving to an ice bath. - Insulate the flask to slow down the cooling rate. |
| Low yield of crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | - Before filtering, check for supersaturation by scratching or seeding. - After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| The crystals were washed with too much or warm solvent. | - Always use a minimal amount of ice-cold solvent to wash the crystals. |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on general principles for thiosemicarbazide derivatives, ethanol is a good starting point for recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value (74.5°C). A sharp melting point close to the literature value indicates high purity. Further analysis can be performed using techniques like TLC, HPLC, or NMR.
Data Presentation
Qualitative Solubility of Thiosemicarbazide Derivatives in Common Solvents
Due to the lack of specific quantitative solubility data for this compound in the searched literature, the following table provides a general qualitative guide for the solubility of similar thiosemicarbazide derivatives. This can be used as a starting point for solvent screening.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol | Sparingly soluble to soluble | Soluble to very soluble | Good |
| Methanol | Sparingly soluble to soluble | Soluble to very soluble | Good |
| Water | Generally insoluble to sparingly soluble | Sparingly soluble to soluble | Potentially suitable, especially in a mixed solvent system (e.g., ethanol/water) |
| Acetone | Soluble | Very soluble | May be too soluble for good recovery |
| Toluene | Insoluble to sparingly soluble | Sparingly soluble to soluble | Potentially suitable |
| Hexane | Insoluble | Insoluble to sparingly soluble | Good as an anti-solvent |
Visualizations
Troubleshooting Workflow for Poor Crystal Formation
This diagram outlines a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.
Caption: A flowchart illustrating the decision-making process for troubleshooting poor crystal formation during the purification of this compound.
Synthesis Pathway and Potential Impurity Formation
This diagram illustrates the general synthesis of a 4-substituted-3-thiosemicarbazide and highlights where potential impurities may arise.
Caption: A diagram showing the synthesis of this compound and the potential formation of impurities from starting materials and side reactions.
References
Challenges in the scale-up of 4-Butyl-3-thiosemicarbazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 4-Butyl-3-thiosemicarbazide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for both laboratory and scale-up operations.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Impure starting materials (hydrazine or butyl isothiocyanate). 3. Sub-optimal reaction temperature. 4. Loss of product during work-up. | 1. Extend reaction time and monitor via TLC.[1] 2. Ensure the purity of starting materials through appropriate analysis. 3. Optimize the reaction temperature; gentle reflux is often required. 4. If the product is soluble in the work-up solvent, consider extraction with an alternative solvent or concentration of the mother liquor. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities depressing the melting point. 2. The solution is too concentrated. 3. Cooling rate is too rapid. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Dilute the solution with more of the recrystallization solvent. 3. Allow the solution to cool slowly to room temperature, then place in an ice bath. Scratch the inside of the flask to induce nucleation. |
| Discolored Product (Yellow or Brown) | 1. Presence of colored impurities from starting materials. 2. Oxidation of the product. 3. Decomposition at high temperatures. | 1. Treat the recrystallization solution with activated charcoal. 2. Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid excessive heating or prolonged reaction times.[1] |
| Inconsistent Melting Point | 1. Presence of impurities.[1] 2. Residual solvent. | 1. Recrystallize the product multiple times until a sharp and consistent melting point is achieved.[1] 2. Dry the product under vacuum to remove any remaining solvent. |
| Exothermic Runaway (Scale-up) | 1. Poor heat dissipation in a large reactor. 2. Addition of butyl isothiocyanate is too fast. | 1. Ensure the reactor has adequate cooling capacity. 2. Add the butyl isothiocyanate dropwise or via a syringe pump, monitoring the internal temperature closely. |
| Formation of By-products (Scale-up) | 1. Localized high concentrations of reactants due to poor mixing. 2. Temperature gradients within the reactor. | 1. Use an appropriate agitator and agitation speed to ensure good mixing. 2. Ensure the reactor heating/cooling system maintains a uniform temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward synthesis involves the reaction of hydrazine with butyl isothiocyanate. This is a nucleophilic addition reaction where the amino group of hydrazine attacks the electrophilic carbon of the isothiocyanate.
Q2: What are the critical safety precautions to consider when working with the reagents for this synthesis?
Both hydrazine and isothiocyanates are hazardous. Hydrazine is a suspected carcinogen and is highly reactive. Isothiocyanates can be toxic and are often lachrymators.[2][3][4][5][6] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
Have an emergency plan in place for spills or exposures.
Q3: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?
The primary challenges in scaling up this synthesis include:
-
Exothermicity: The reaction is exothermic, and heat management is critical in a larger reactor to prevent a runaway reaction.
-
Mixing: Ensuring homogenous mixing is crucial to avoid localized "hot spots" and the formation of by-products.
-
Reagent Addition: The rate of addition of butyl isothiocyanate must be carefully controlled.
-
Crystallization: Controlling the cooling rate to obtain consistent crystal size and purity can be more challenging on a larger scale.
-
Material Handling: Safe handling of larger quantities of hazardous materials is paramount.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (74.5 °C) indicates high purity.[7]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopy: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the structure and identify any impurities.
Q5: What are suitable solvents for the reaction and recrystallization?
Ethanol and methanol are commonly used as solvents for the synthesis.[1][8] For recrystallization, ethanol or a mixture of ethanol and water is often effective.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Hydrazine hydrate (1.0 eq)
-
Butyl isothiocyanate (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in ethanol.
-
Slowly add butyl isothiocyanate to the stirring solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Pilot-Plant Scale Synthesis of this compound
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Nutsche filter-dryer.
Procedure:
-
Charge the reactor with ethanol and hydrazine hydrate under an inert atmosphere (e.g., nitrogen).
-
Start the agitator and begin cooling the reactor jacket to 10-15 °C.
-
Charge the butyl isothiocyanate to the addition funnel.
-
Add the butyl isothiocyanate dropwise to the reactor, maintaining the internal temperature below 30 °C.
-
Once the addition is complete, slowly heat the reactor to a gentle reflux and hold for 4-6 hours.
-
Monitor the reaction by in-process control (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the reactor contents to 5-10 °C over 2-3 hours to control crystallization.
-
Transfer the resulting slurry to the Nutsche filter-dryer.
-
Wash the filter cake with chilled ethanol.
-
Dry the product under vacuum with gentle heating.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up issues.
Caption: Simplified reaction pathway for this compound synthesis.
References
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 4-Butyl-3-thiosemicarbazide and Congeners
The escalating challenge of antibiotic resistance has spurred significant research into novel antimicrobial agents. Among these, thiosemicarbazides have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the antibacterial performance of 4-Butyl-3-thiosemicarbazide and related derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of thiosemicarbazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide and other selected thiosemicarbazide derivatives against various bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3c) | Staphylococcus aureus ATCC 25923 | 62.5 | [1] |
| Staphylococcus aureus ATCC 29213 | 500 | [1] | |
| Staphylococcus aureus (MRSA) ATCC 43300 | 500 | [1] | |
| Staphylococcus epidermidis ATCC 12228 | 500 | [1] | |
| Micrococcus luteus ATCC 10240 | 500 | [1] | |
| Bacillus cereus ATCC 10876 | 500 | [1] | |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus (MRSA) ATCC 43300 | 3.9 | [2] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus (MRSA) ATCC 43300 | 15.63-31.25 | [2] |
| Thiosemicarbazide SA11 (3-trifluoromethylphenyl substituent) | M. luteus ATCC 10240 | 3.9 | [3] |
| Thiosemicarbazide SA1 (2-chlorophenyl substituent) | S. aureus ATCC 25923 (MSSA) | 62.5 | [3] |
| S. aureus ATCC 43300 (MRSA) | 62.5 | [3] | |
| 1-(picolinoyl)-4-allyl-thiosemicarbazide (3a) | Bacillus cereus | 16-64 | [4] |
| Staphylococcus aureus | 16-64 | [4] | |
| Escherichia coli | 16-64 | [4] | |
| Pseudomonas aeruginosa | 16-64 | [4] |
Note: The antibacterial efficacy of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[2] For instance, derivatives containing a trifluoromethylphenyl group have shown high activity against Gram-positive bacteria.[3]
Experimental Protocols
The determination of antibacterial activity is a critical step in the evaluation of new compounds. The most common method cited in the literature for thiosemicarbazide derivatives is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is used for the quantitative measurement of in vitro antibacterial activity.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland turbidity)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial suspension without test compound)
-
Negative control (broth without bacteria)
-
Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)
Procedure:
-
Preparation of Test Compound Dilutions: A two-fold serial dilution of the test compound is prepared in MHB directly within the 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[2]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Visualizing Experimental and Logical Relationships
To better understand the workflows and chemical relationships discussed, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 4-Butyl-3-thiosemicarbazide and Its Analogs as Corrosion Inhibitors for Mild Steel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective corrosion inhibitors for mild steel, a ubiquitous material in numerous industrial applications, has led to the exploration of a wide array of organic compounds. Among these, thiosemicarbazide derivatives have emerged as a promising class of inhibitors due to the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto the metal surface. This guide provides a detailed comparison of the corrosion inhibition performance of thiosemicarbazide derivatives, with a focus on analogs of 4-Butyl-3-thiosemicarbazide, against the well-established standard corrosion inhibitor, benzotriazole.
Performance Comparison of Corrosion Inhibitors
The inhibition efficiency of various thiosemicarbazide derivatives and benzotriazole compounds for mild steel in acidic environments (typically 1M HCl) has been evaluated using several experimental techniques. The data presented below, extracted from peer-reviewed studies, offers a quantitative comparison of their performance.
Weight Loss Measurements
Weight loss is a traditional and straightforward method for determining corrosion rates and inhibition efficiencies. The following table summarizes the inhibition efficiency of different compounds at various concentrations.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-Cyclohexyl-3-thiosemicarbazide | 1M HCl | 0.1 mM | 30 | ~85 | [1] |
| 0.5 mM | 30 | 96 | [1] | ||
| 1.0 mM | 30 | ~96 | [1] | ||
| 4-Benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 1M HCl | 100 ppm | 30 | ~70 | [2] |
| 500 ppm | 30 | 92.5 | [2] | ||
| 1000 ppm | 30 | ~93 | [2] | ||
| 1-Acetyl-1H-Benzotriazole | 1M HCl | 100 ppm | 25 | ~60 | [3][4] |
| 500 ppm | 25 | 80.55 | [3][4] | ||
| 1-Aminobenzotriazole | 0.5M HCl | 100 ppm | 30 | ~81 | [5] |
| 400 ppm | 30 | ~98 | [5] |
Key Observations:
-
Thiosemicarbazide derivatives, such as 4-Cyclohexyl-3-thiosemicarbazide, demonstrate high inhibition efficiencies, reaching up to 96% at a concentration of 0.5 mM.[1]
-
The performance of these inhibitors is concentration-dependent, with efficiency generally increasing with higher concentrations up to an optimal point.
-
Benzotriazole derivatives also provide good protection, with 1-Aminobenzotriazole showing excellent inhibition at 400 ppm.[5]
Electrochemical Measurements
Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the mechanism of inhibition.
Potentiodynamic Polarization Data
This method helps in understanding the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process. Key parameters include corrosion current density (i_corr), corrosion potential (E_corr), and inhibition efficiency (IE).
| Inhibitor | Corrosive Medium | Concentration | i_corr (μA/cm²) | Inhibition Efficiency (%) | Reference |
| 1-Acetyl-1H-Benzotriazole | 1M HCl | Blank | - | - | [3] |
| 500 ppm | - | 80.55 | [3] | ||
| 1-Aminobenzotriazole | 0.5M HCl | Blank | - | - | [5] |
| 400 ppm | - | ~98 | [5] |
Electrochemical Impedance Spectroscopy (EIS) Data
EIS is used to study the formation of a protective film on the metal surface. An increase in charge transfer resistance (R_ct) indicates a higher inhibition efficiency.
| Inhibitor | Corrosive Medium | Concentration | R_ct (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide | 1M HCl | Blank | - | - | [6] |
| Varies | Increases with concentration | Increases with concentration | [6] | ||
| 1-Aminobenzotriazole | 0.5M HCl | Blank | - | - | [5] |
| 400 ppm | - | High | [5] |
Key Observations:
-
Electrochemical studies confirm the effectiveness of both thiosemicarbazide and benzotriazole derivatives as corrosion inhibitors.
-
These compounds typically act as mixed-type inhibitors, affecting both anodic and cathodic reactions.[3][6]
-
The increase in charge transfer resistance in the presence of these inhibitors signifies the formation of a protective barrier on the mild steel surface.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized experimental protocols based on the cited literature.
Weight Loss Measurement Protocol
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Corrosion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at various concentrations for a specified period (e.g., 24 hours) at a constant temperature.
-
Post-Test Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl and a cleaning agent), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurement Protocol
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Solution Preparation: The corrosive medium (e.g., 1M HCl) is prepared with and without the desired concentrations of the inhibitor.
-
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.
-
The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion current density (i_corr) by Tafel extrapolation.
-
Inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After achieving a stable OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted in Nyquist and Bode formats.
-
The charge transfer resistance (R_ct) is determined by fitting the data to an equivalent electrical circuit.
-
Inhibition efficiency is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
-
Visualizing the Corrosion Inhibition Process
The following diagrams illustrate the general workflow of a corrosion inhibition study and the logical relationship of the inhibition mechanism.
Caption: Workflow for evaluating corrosion inhibitors.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Quantification of 4-Butyl-3-thiosemicarbazide: A Validated HPLC Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Butyl-3-thiosemicarbazide against alternative analytical techniques. The information presented is supported by established analytical practices for thiosemicarbazide and related derivatives.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely adopted and robust technique for the analysis of a broad range of pharmaceutical compounds, including thiosemicarbazide derivatives.[1][2][3] Its high resolving power allows for the separation of the target analyte from impurities and potential degradation products, making it a stability-indicating method.[4][5][6]
Detailed Experimental Protocol for a Validated HPLC Method
The following protocol outlines a typical RP-HPLC method for the quantification of this compound, based on common practices for similar molecules.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.[4][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) is commonly used.[2][4][5] The composition can be optimized, for instance, to a ratio of 60:40 (v/v) organic to aqueous phase, delivered in an isocratic elution mode.
-
Detection Wavelength: The wavelength for detection should be set at the maximum absorbance of this compound, determined by a UV scan.
-
Column Temperature: Maintaining a constant column temperature, for example, 25°C, ensures reproducibility.
-
Injection Volume: A 20 µL injection volume is standard.[2]
-
Sample Preparation: Standard and sample solutions are prepared by accurately weighing the compound and dissolving it in a suitable solvent, typically the mobile phase or a component of it.
Data Presentation: HPLC Method Validation Parameters
A validated HPLC method for this compound would demonstrate the following performance characteristics, in line with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 over a 10-100 µg/mL range[4][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2%[9] |
| Precision (% Relative Standard Deviation, RSD) | ≤ 2% | Intraday: < 1.0%, Interday: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL[10] |
| Specificity | No interference from blanks, impurities, or degradation products at the analyte's retention time. | Peak purity index > 0.999 |
| Robustness | %RSD ≤ 2% after minor changes in method parameters (e.g., flow rate, mobile phase composition). | %RSD < 2% for all variations. |
Alternative Analytical Methods
While HPLC is the gold standard for this application, other methods can be considered, particularly for preliminary or high-throughput screening.
UV-Visible Spectrophotometry
This technique is based on the principle that the analyte absorbs light at a specific wavelength. It is a simple and cost-effective method.
Experimental Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a form of planar chromatography that offers higher resolution and sensitivity than standard TLC. It can be used for the simultaneous analysis of multiple samples.[10]
Experimental Protocol:
-
Spot the standard and sample solutions onto an HPTLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase.
-
After development, dry the plate and visualize the spots under a UV lamp.
-
Quantify the spots using a densitometer.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis. The following table compares the key features of HPLC, UV-Vis Spectrophotometry, and HPTLC for the quantification of this compound.
| Feature | RP-HPLC | UV-Vis Spectrophotometry | HPTLC |
| Specificity | Very High (separates analyte from interferences) | Low (measures total absorbance; prone to interference) | Moderate to High |
| Sensitivity (LOD/LOQ) | Very High | Low to Moderate | High |
| Accuracy & Precision | Very High | Moderate | High |
| Throughput | Low to Moderate (serial analysis) | High | Very High (parallel analysis) |
| Cost (Instrument & Consumables) | High | Low | Moderate |
| Complexity | High | Low | Moderate |
| Stability-Indicating Capability | Yes | No | Yes (with appropriate method development) |
Visualizations
Workflow for HPLC Method Validation
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. saudijournals.com [saudijournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. turkjps.org [turkjps.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Unveiling the Structure of 4-Butyl-3-thiosemicarbazide Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of spectroscopic techniques for the structural elucidation of 4-Butyl-3-thiosemicarbazide and its derivatives, supported by expected experimental data and detailed methodologies. Furthermore, alternative structural confirmation methods are discussed to offer a comprehensive analytical perspective.
The synthesis of this compound is a foundational step preceding its structural analysis. A general and reliable method for its preparation is outlined below.
Synthesis of this compound
A common route for the synthesis of 4-alkyl-3-thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For this compound, butyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product can then be isolated by precipitation and purified by recrystallization.
Spectroscopic Confirmation: A Multi-faceted Approach
The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods, primarily Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For this compound, the expected FT-IR spectral data is summarized in Table 1.
Table 1: Expected FT-IR Spectral Data for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (Amine & Amide) | 3400 - 3100 |
| C-H | Stretching (Alkyl) | 2960 - 2850 |
| C=S | Stretching (Thione) | 1250 - 1020 |
| C-N | Stretching | 1400 - 1200 |
| N-N | Stretching | 1100 - 900 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are crucial for unambiguous structural assignment.
¹H NMR Spectroscopy: This technique reveals the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts for the protons in this compound are presented in Table 2.
Table 2: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| -CH₃ | Triplet | 0.8 - 1.0 |
| -CH₂- (next to CH₃) | Sextet | 1.2 - 1.4 |
| -CH₂- (next to NH) | Quartet | 1.4 - 1.6 |
| N⁴-H | Triplet | 7.0 - 8.0 |
| N²-H₂ | Singlet (broad) | 4.0 - 5.0 |
| N¹-H | Singlet (broad) | 8.5 - 9.5 |
¹³C NMR Spectroscopy: This method provides information about the different carbon environments within the molecule. The expected chemical shifts for the carbons in this compound are detailed in Table 3.
Table 3: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | 13 - 15 |
| -CH₂- (next to CH₃) | 19 - 21 |
| -CH₂- (next to NH) | 30 - 32 |
| -CH₂-N | 45 - 47 |
| C=S | 180 - 185 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and provides valuable information about its fragmentation pattern, which can further confirm the structure. For this compound (C₅H₁₃N₃S), the expected molecular ion peak and major fragments are listed in Table 4.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) |
| [M]⁺ | 147 |
| [M - NH₂]⁺ | 131 |
| [M - S]⁺ | 115 |
| [C₄H₉NCS]⁺ | 115 |
| [C₄H₉NH]⁺ | 72 |
| [C₄H₉]⁺ | 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe may be used. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 50-300). The ionization energy for EI is typically set to 70 eV.
Alternative Structural Confirmation Methods
While spectroscopic methods are powerful, their data can be complemented by other analytical techniques for unambiguous structural confirmation.
Table 5: Comparison of Alternative Structural Confirmation Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D arrangement of atoms, bond lengths, and bond angles. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and S. | Confirms the empirical and molecular formula.[1][2][3][4][5] | High accuracy and precision for elemental composition.[1][2][3][4][5] | Does not provide information about the connectivity of atoms. |
Workflow for Structural Confirmation
The logical flow for the structural confirmation of a newly synthesized this compound derivative is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound derivatives.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently determine the structure of this compound derivatives, ensuring the integrity and purity of their synthesized compounds for further applications in drug discovery and development.
References
- 1. azom.com [azom.com]
- 2. Elemental analysis: operation & applications - Elementar [elementar.com]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Comparative Analysis of 4-Butyl-3-thiosemicarbazide in Biological Assays: A Guide to Understanding Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Butyl-3-thiosemicarbazide, a small molecule of interest within the broader class of thiosemicarbazide derivatives. While direct experimental data on the cross-reactivity of this specific compound is limited in publicly available literature, this document synthesizes known biological activities of structurally similar compounds to offer a predictive comparison of its potential performance in various biological assays. Thiosemicarbazides are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, which are often attributed to their ability to chelate metal ions within the active sites of various enzymes.[1][2]
Potential Biological Targets and Comparative Activity
Based on the established activity of other thiosemicarbazide and thiosemicarbazone derivatives, this compound is likely to exhibit inhibitory effects against several key enzymes. The butyl group at the N4 position may influence the compound's lipophilicity and, consequently, its interaction with biological targets. The primary mechanism of action for many thiosemicarbazones involves the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation, such as tyrosinase and ribonucleotide reductase.[3][4]
To illustrate the potential cross-reactivity profile of this compound, the following table presents hypothetical, yet plausible, quantitative data against a panel of representative biological targets. These values are extrapolated from published data for structurally related thiosemicarbazide derivatives and are intended for comparative purposes. For comparison, two other N4-substituted thiosemicarbazide derivatives, 4-Methyl-3-thiosemicarbazide and 4-Phenyl-3-thiosemicarbazide, are included.
Table 1: Comparative In Vitro Activity Profile of N4-Substituted Thiosemicarbazide Derivatives (Hypothetical Data)
| Compound | Target Enzyme/Organism | Assay Type | IC50 / MIC (µM) |
| This compound | Mushroom Tyrosinase | Enzyme Inhibition | 15 |
| Human Ribonucleotide Reductase | Enzyme Inhibition | 25 | |
| Staphylococcus aureus | Antibacterial | 64 | |
| 4-Methyl-3-thiosemicarbazide | Mushroom Tyrosinase | Enzyme Inhibition | 20 |
| Human Ribonucleotide Reductase | Enzyme Inhibition | 30 | |
| Staphylococcus aureus | Antibacterial | 128 | |
| 4-Phenyl-3-thiosemicarbazide | Mushroom Tyrosinase | Enzyme Inhibition | 5 |
| Human Ribonucleotide Reductase | Enzyme Inhibition | 10 | |
| Staphylococcus aureus | Antibacterial | 32 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and other thiosemicarbazide derivatives.
Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[3][5]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (or positive control) to the test wells. Add 20 µL of DMSO to the control wells.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_test) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ribonucleotide Reductase (RR) Inhibition Assay
This assay determines the inhibitory effect of a compound on ribonucleotide reductase, an enzyme essential for DNA synthesis.[4][6]
Materials:
-
Human Ribonucleotide Reductase (hRRM1 and hRRM2 subunits)
-
[³H]-CDP (radiolabeled substrate)
-
Dithiothreitol (DTT)
-
ATP
-
Magnesium acetate
-
This compound (Test Compound)
-
Hydroxyurea (Positive Control)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, DTT, ATP, magnesium acetate, and the hRRM1 subunit.
-
Add the test compound at various concentrations (or positive control) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the hRRM2 subunit and [³H]-CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Centrifuge the samples to precipitate proteins.
-
Take an aliquot of the supernatant, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[7][8]
Materials:
-
Staphylococcus aureus (or other test bacterium)
-
Mueller-Hinton Broth (MHB)
-
This compound (Test Compound)
-
Gentamicin (Positive Control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test bacterium in MHB.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.
-
Add the bacterial inoculum to each well, including a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.
Visualizing Pathways and Workflows
To further aid in the understanding of the potential mechanisms and experimental procedures related to this compound, the following diagrams are provided.
Caption: Role of Ribonucleotide Reductase in DNA Synthesis and its Inhibition.
Caption: Experimental Workflow for Assessing Compound Cross-Reactivity.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
Unveiling the Shield: A Comparative Analysis of Thiosemicarbazide Derivatives in Corrosion Inhibition
For researchers, scientists, and professionals in material science and drug development, the quest for effective corrosion inhibitors is paramount. Thiosemicarbazide and its derivatives have emerged as a promising class of compounds, demonstrating significant efficacy in protecting various metals from corrosive degradation. This guide provides an objective comparison of the corrosion inhibition efficiency of several thiosemicarbazide derivatives, supported by experimental data and detailed methodologies, to aid in the selection and development of advanced anti-corrosion agents.
Thiosemicarbazides, organic compounds containing sulfur, nitrogen, and oxygen atoms, are recognized for their excellent corrosion inhibitive properties, low toxicity, and cost-effectiveness.[1][2] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that hinders both anodic and cathodic reactions in the corrosion process.[3][4] This adsorption is facilitated by the presence of heteroatoms with lone pair electrons and π-electrons in their molecular structures, which interact with the vacant d-orbitals of the metal.[4][5]
Comparative Inhibition Efficiency: A Data-Driven Overview
The inhibition efficiency of thiosemicarbazide derivatives is influenced by their molecular structure, the nature of the corrosive environment, and the type of metal being protected. The following tables summarize quantitative data from various studies, showcasing the performance of different derivatives on mild steel in acidic media.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Measurement Technique | Reference |
| 2-(2,4-dimethoxybenzylidene)hydrazinecarbothioamide (DMBHC) | 1N H₂SO₄ | 0.5 mM | 94.86 | EIS | [6][7] |
| 2-carbamothioyl-N-phenylhydrazine carboxamide (TSC1) | 1.0 M HCl | - | - | Weight Loss, EIS, PDP | [3] |
| N-[(2-carbamothioylhydrazino)carbonothioyl]benzamide (TSC2) | 1.0 M HCl | - | Higher than TSC1 | Weight Loss, EIS, PDP | [3] |
| 3-methoxy,4-hydroxyl-benzaldehyde thiosemicarbazone (MHBT) | 1.0 M HCl | 300 µM | 95.7 | Weight Loss | [8] |
| 2-hydroxyl,3-methoxy-benzaldehyde thiosemicarbazone (HMBT) | 1.0 M HCl | 300 µM | 96.1 | Weight Loss | [8] |
| 2-acetylpyridine-4-ethyl-3-thiosemicarbazone (HAcETSc) | 1 M HCl | - | 71.31 | PDP | [9] |
| dichlorophenyltin(IV) 2-acetylpyridine-4-ethyl-3-thiosemicarbazone | 1 M HCl | - | 88.44 | PDP | [9] |
| N-(2-(2-methoxyphenyl)hydrazinecarbonothioyl)benzamide (TSC4) | 1.0 M HCl | 1.0 x 10⁻³ M | 94.0 | EIS | [10] |
| N-(2-(furan-2-carbonyl) hydrazinecarbonothioyl)benzamide (TSC5) | 1.0 M HCl | 1.0 x 10⁻³ M | 94.9 | EIS | [10] |
| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide (HMHC) | 1.0 M HCl | 0.5 g/L | 90.2 | Weight Loss | [11] |
| Halogen-substituted benzaldehyde thiosemicarbazone derivatives | 1 M HCl | 400 x 10⁻⁶ M | 94.3 | - | [5] |
| 2,2',2''-((2-Hydroxybenzene-1,3,5-triyl)tris(methanylylidene))tris(N-allylhydrazine-1-carbothioamide) (HAC) | 0.5 M H₂SO₄ | 800 ppm | 98.5 | - | [5] |
| 2,2',2''-((2-Hydroxybenzene-1,3,5-triyl)tris(methanylylidene))tris(N-benzylhydrazine-1-carbothioamide) (HBC) | 0.5 M H₂SO₄ | 800 ppm | 98.8 | - | [5] |
Note: "-" indicates that a specific value was not provided in the abstract. The studies often show that inhibition efficiency increases with concentration.
Understanding the Protective Mechanism
The corrosion inhibition by thiosemicarbazide derivatives is primarily an adsorption-driven process. The molecules attach to the metal surface, creating a barrier between the metal and the corrosive medium. This adsorption can be categorized as physisorption, chemisorption, or a combination of both.[4]
Caption: Corrosion inhibition mechanism of thiosemicarbazide derivatives.
Experimental Protocols for Evaluating Inhibition Efficiency
Standardized experimental procedures are crucial for the comparative assessment of corrosion inhibitors. The following outlines the key methodologies commonly employed in these studies.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.[8][12]
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1.0 M HCl) with and without various concentrations of the inhibitor for a specified period (e.g., 8 hours) at a constant temperature.[8]
-
Data Analysis: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical techniques offer insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode setup with the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[9][10]
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, which are used to determine the inhibition efficiency and classify the inhibitor as anodic, cathodic, or mixed-type.[3][9]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the open circuit potential (OCP) over a range of frequencies. The resulting Nyquist and Bode plots are analyzed to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film and a reduction in the corrosion rate.[3][6]
Caption: General experimental workflow for corrosion inhibitor evaluation.
Future Directions and Concluding Remarks
The comparative data consistently demonstrates that thiosemicarbazide derivatives are highly effective corrosion inhibitors, with efficiencies often exceeding 90%.[3][6][8][10] The introduction of different substituent groups on the thiosemicarbazide backbone can significantly enhance their performance, as seen with hydroxyl, methoxy, and larger aromatic moieties.[5][8] Furthermore, the formation of metal complexes with these ligands can also lead to improved inhibition.[9][13]
Future research should focus on synthesizing novel derivatives with enhanced solubility and film-forming properties. Investigating their performance in a wider range of corrosive environments and on different metal alloys will broaden their applicability. Moreover, advanced surface analysis techniques and computational modeling will continue to provide deeper insights into the inhibitor-metal interactions, paving the way for the rational design of next-generation corrosion inhibitors.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazide and its derivatives as promising corrosion inhibitors: A Mini-Review - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. electrochemsci.org [electrochemsci.org]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Structure-activity relationship (SAR) of 4-alkyl-3-thiosemicarbazide analogs
A comprehensive analysis of 4-alkyl-3-thiosemicarbazide analogs reveals a significant structure-activity relationship (SAR) influencing their biological activities, including antifungal, antibacterial, and anticancer properties. The potency and selectivity of these compounds are intricately linked to the nature and position of substituents on the thiosemicarbazide scaffold. This guide provides a comparative overview of these analogs, supported by experimental data, detailed methodologies, and visual representations of key concepts.
Comparative Biological Activity of 4-Alkyl-3-Thiosemicarbazide Analogs
The biological evaluation of various 4-alkyl-3-thiosemicarbazide derivatives has demonstrated their potential as therapeutic agents. The substitution at the N4 position of the thiosemicarbazide core plays a crucial role in modulating their activity.
Anticancer Activity
Studies have shown that thiosemicarbazide derivatives exhibit promising anticancer properties.[1][2][3][4][5] The mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the generation of reactive oxygen species (ROS) and inhibition of enzymes like ribonucleotide reductase, crucial for DNA synthesis.[1][2]
A series of novel thiosemicarbazide analogs were synthesized and evaluated for their in-vitro anticancer activity against the B16F10 melanoma cell line using the MTT assay.[4] The results, summarized in Table 1, highlight that analogs with electron-withdrawing groups, such as halogens, exhibit significant cytotoxic activity.[4] For instance, 4-chlorobenzoyl and 4-bromobenzoyl carbamothioyl methane hydrazonate (5a and 5e) showed potent activity with IC50 values of 0.7 and 0.9 µg/mL, respectively, comparable to the standard drug doxorubicin (IC50 0.6 µg/mL).[4]
Table 1: In Vitro Anticancer Activity of 4-Alkyl-3-Thiosemicarbazide Analogs against B16F10 Cell Line [4]
| Compound | R-group (Substituent) | IC50 (µg/mL) |
| 5a | 4-Chloro | 0.7 |
| 5b | 2,4-Dichloro | 1.2 |
| 5c | 2-Chloro | 1.8 |
| 5d | 3-Nitro | 2.5 |
| 5e | 4-Bromo | 0.9 |
| 5f | 4-Nitro | 2.1 |
| 5g | 3-Bromo | 1.5 |
| 5h | 4-Fluoro | 3.0 |
| 5i | Unsubstituted | 4.5 |
| Doxorubicin | - | 0.6 |
Antifungal Activity
4-Arylthiosemicarbazides have been evaluated for their in vitro antifungal potency against various Candida species.[6][7] The activity is influenced by the nature of the aryl substituent. For instance, compounds with electron-withdrawing substituents in the para position of the phenyl ring were found to be more effective.[6] Molecular docking studies suggest that these compounds may target enzymes like sterol 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[6][7]
Table 2: Antifungal Activity of 4-Arylthiosemicarbazides against Candida parapsilosis [6]
| Compound | R-group (Substituent) | MIC (µg/mL) |
| 1c | 4-Nitro | 50 |
| 1f | 2,4-Dichloro | 50 |
| - | Other substitutions | >100 |
Antibacterial Activity
Thiosemicarbazide derivatives have also been reported to possess antibacterial activity.[8][9][10][11] Some compounds have shown moderate activity against Gram-positive bacteria, with the type and position of the substituent on the phenyl ring influencing their efficacy.[8] For example, a thiosemicarbazide with a 3-trifluoromethylphenyl substituent demonstrated the highest activity against various Gram-positive strains.[8] Some derivatives have been found to inhibit bacterial DNA topoisomerases, such as Staphylococcus aureus topoisomerase IV, by targeting the ATPase activity of the ParE subunit.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Synthesis of 4-Alkyl-3-Thiosemicarbazide Analogs
A general method for the synthesis of thiosemicarbazide derivatives involves the condensation reaction of a substituted thiosemicarbazide with an appropriate aldehyde or ketone.[1][12]
General Procedure:
-
A solution of substituted thiosemicarbazide (1.0 mmol) is prepared in a suitable solvent, such as methanol (30 mL), in a round-bottom flask.[12]
-
A solution of the corresponding aldehyde or ketone (1 mmol) is added to the flask at room temperature.[12]
-
The mixture is stirred for a specified period, often 24 hours.[12]
-
Upon completion of the reaction, the precipitated product is collected by filtration, washed with the solvent, and dried.[12]
Microwave-assisted synthesis can also be employed, which often leads to shorter reaction times and higher yields.[1]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cancer cells (e.g., B16F10) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the synthesized thiosemicarbazide analogs and incubated for a specific period (e.g., 48 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated further to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)
The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A stock solution of each test compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the compounds are prepared and incorporated into molten agar.
-
The agar is poured into Petri dishes and allowed to solidify.
-
Standardized inoculums of the fungal strains (Candida species) are prepared and spotted onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions (temperature and duration).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Conclusion
The structure-activity relationship of 4-alkyl-3-thiosemicarbazide analogs is a promising area of research for the development of new therapeutic agents. The biological activity of these compounds can be finely tuned by modifying the substituents at the N4 position. In particular, the introduction of electron-withdrawing groups has been shown to enhance anticancer and antifungal activities. Further research, including in vivo studies and investigation of their detailed mechanisms of action, is warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential: A Comparative Analysis of Thiosemicarbazide Derivatives and Commercial Fungicides
For Immediate Release
In the relentless pursuit of novel and effective antifungal agents, researchers have increasingly turned their attention to the promising class of thiosemicarbazide derivatives. This guide offers a comprehensive comparison of the efficacy of these compounds against various fungal pathogens, juxtaposed with the performance of established commercially available fungicides. The data presented herein, sourced from rigorous in vitro studies, aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential of thiosemicarbazide derivatives as viable alternatives in antifungal therapy and crop protection.
Quantitative Efficacy Assessment: A Side-by-Side Comparison
The antifungal efficacy of various thiosemicarbazide derivatives has been quantified using standardized metrics such as Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50). Lower values for these metrics indicate higher antifungal potency. The following tables summarize the performance of representative thiosemicarbazide derivatives against a panel of human and plant pathogenic fungi, benchmarked against widely used commercial fungicides.
Table 1: In Vitro Antifungal Activity Against Human Pathogenic Fungi
| Compound/Drug | Candida albicans (SC5314) MIC (µg/mL) | Candida glabrata (537) MIC (µg/mL) | Candida krusei (4946) MIC (µg/mL) | Candida auris (922) MIC (µg/mL) | Cryptococcus neoformans (H99) MIC (µg/mL) | Reference |
| Thiosemicarbazone Derivative 5j | >16 | ≤0.0156 | ≤0.0156 | 0.25 | 2 | [1] |
| Thiosemicarbazone Derivative 5r | >16 | ≤0.0156 | 0.0625 | 0.125 | 4 | [1] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone A14 | 2 | ≤0.0313 | 0.5 | ≤0.0313 | ≤0.0313 | [2] |
| Fluconazole (Commercial Fungicide) | 0.25 | 16 | 16 | >64 | 8 | [1][2] |
| Amphotericin B (Commercial Fungicide) | 0.5 | 0.25 | 1 | 0.25 | 0.25 | [1][2] |
Note: MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the microorganism.
Table 2: In Vitro Antifungal Activity Against Plant Pathogenic Fungi
| Compound/Drug | Pythium aphanidermatum EC50 (µg/mL) | Rhizoctonia solani EC50 (µg/mL) | Valsa mali EC50 (µg/mL) | Gaeumannomyces graminis EC50 (µg/mL) | Reference |
| Benzaldehyde thiosemicarbazide Derivative 3b | 1.6 | 9.6 | 2.3 | 9.3 | [3] |
| Azoxystrobin (Commercial Fungicide) | 16.9 | - | - | - | [3] |
| Fluopicolide (Commercial Fungicide) | 1.0 | - | - | - | [3] |
Note: EC50 values represent the concentration of a compound that gives half-maximal response.
Experimental Protocols: A Look into the Methodology
The data presented in this guide is based on established and standardized in vitro antifungal susceptibility testing methods. Understanding these protocols is crucial for the accurate interpretation and replication of the findings.
Broth Microdilution Method (for Human Pathogenic Fungi)
The in vitro antifungal activity against human pathogenic fungi, such as Candida and Cryptococcus species, was predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M60.[1][2]
Workflow:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in a sterile saline solution and adjusting the turbidity to a standardized concentration.
-
Serial Dilution of Test Compounds: The thiosemicarbazide derivatives and commercial fungicides are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (typically 35°C) for a defined period (24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Mycelial Growth Inhibition Assay (for Plant Pathogenic Fungi)
For plant pathogenic fungi, the efficacy of the compounds was often assessed by their ability to inhibit mycelial growth.
Workflow:
-
Preparation of Medicated Media: The test compounds are incorporated into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations.
-
Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, is placed at the center of the medicated agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for several days.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing no test compound.
-
Determination of EC50: The EC50 value is calculated from the dose-response curve of mycelial growth inhibition.
Potential Mechanism of Action
While the exact mechanism of action for all thiosemicarbazide derivatives is not fully elucidated and can vary between different derivatives and fungal species, a key proposed mechanism involves the chelation of essential metal ions.
Caption: Proposed mechanism of action for thiosemicarbazide derivatives.
The thiosemicarbazide moiety can act as a bidentate ligand, forming stable complexes with metal ions that are crucial cofactors for various essential fungal enzymes. By sequestering these metal ions, the derivatives can disrupt vital metabolic pathways, such as cellular respiration and DNA synthesis, ultimately leading to the inhibition of fungal growth.
Conclusion
The comparative data presented in this guide highlights the significant antifungal potential of thiosemicarbazide derivatives. Several of the evaluated compounds demonstrated comparable or even superior in vitro activity against specific fungal pathogens when compared to commercially available fungicides. Notably, certain derivatives exhibited potent activity against drug-resistant strains, such as fluconazole-resistant Candida glabrata. These findings underscore the importance of continued research and development of thiosemicarbazide-based compounds as a promising new frontier in the fight against fungal infections in both clinical and agricultural settings. Further in vivo studies are warranted to validate these promising in vitro results and to assess the safety and pharmacokinetic profiles of these novel antifungal candidates.
References
- 1. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments [mdpi.com]
Navigating the Matrix: A Comparative Guide to Interference in Spectrophotometric Analysis of Metal-Thiosemicarbazide Complexes
For researchers, scientists, and drug development professionals, the spectrophotometric analysis of metal complexes with thiosemicarbazides offers a sensitive and accessible method for metal ion determination. However, the accuracy of these analyses can be significantly impacted by the presence of interfering ions in the sample matrix. This guide provides a comparative overview of interference studies, presenting key experimental data and detailed protocols to aid in method development and validation.
The formation of stable, colored complexes between various metal ions and thiosemicarbazide derivatives is the foundation of their spectrophotometric determination. The inherent selectivity of the thiosemicarbazide ligand, which typically coordinates through sulfur and nitrogen atoms, can be compromised by other ions in a sample that may also react with the ligand, form their own colored complexes, or otherwise alter the absorbance of the target metal complex.[1][2][3] Understanding and quantifying these interferences are critical for the development of robust and reliable analytical methods.
Comparative Analysis of Interference
The tolerance limit, defined as the maximum concentration of a foreign ion that causes an error of not more than a specified percentage (e.g., ±2%) in the determination of the target metal ion, is a crucial parameter in interference studies. The following tables summarize the tolerance limits for various interfering ions in the spectrophotometric determination of different metal ions using specific thiosemicarbazide reagents.
Interference Study in the Determination of Cu(II) and Ni(II) using 4-Hydroxybenzaldehyde Thiosemicarbazone (4-HBTS)
In a study on the simultaneous determination of Copper(II) and Nickel(II), the interference of several foreign ions was investigated.[4] The method utilizes second-order derivative spectrophotometry to minimize spectral overlap and reduce interference.[4]
| Interfering Ion | Tolerance Limit (µg/mL) for Cu(II) (1.27 µg/mL) | Tolerance Limit (µg/mL) for Ni(II) (1.17 µg/mL) |
| Co(II) | 20 | 15 |
| Fe(III) | 25 | 30 |
| Mn(II) | 50 | 60 |
| Zn(II) | 80 | 100 |
| Cd(II) | 120 | 150 |
| Pb(II) | 100 | 120 |
| Al(III) | 150 | 200 |
| Cr(III) | 70 | 80 |
| Cl⁻ | 500 | 600 |
| SO₄²⁻ | 800 | 1000 |
| NO₃⁻ | 1000 | 1200 |
| CH₃COO⁻ | 600 | 750 |
Table 1: Tolerance limits of foreign ions in the determination of Cu(II) and Ni(II) with 4-HBTS.[4]
Interference in the Determination of Various Metal Ions
Thiosemicarbazones have been employed as versatile reagents for the determination of a wide range of transition metals.[2] The selectivity of these reagents is a key aspect of their analytical application. For instance, a newly synthesized thiosemicarbazide derivative demonstrated high selectivity for Fe(III) ions over a multitude of other metal cations in fluorescence measurements.[1]
In another study focusing on the extractive spectrophotometric determination of Co(II) using 5-nitrosalicylaldehyde thiosemicarbazone, the effect of foreign ions was also examined to establish the method's selectivity.[5] Similarly, the challenge of spectral overlap is a significant source of interference in the simultaneous determination of Cu(II) and Co(II) using 5-bromosalicylaldehyde thiosemicarbazone, necessitating the use of chemometric methods like partial least squares regression to resolve the mixed signals.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are generalized and specific methodologies for conducting interference studies in the spectrophotometric analysis of metal-thiosemicarbazide complexes.
General Protocol for an Interference Study
-
Preparation of Standard Solutions: Prepare stock solutions of the target metal ion(s) and all potential interfering ions from high-purity salts.
-
Optimization of Reaction Conditions: Determine the optimal conditions (e.g., pH, reagent concentration, reaction time, temperature, and solvent) for the complex formation between the target metal ion and the thiosemicarbazide reagent.
-
Measurement of Absorbance of the Target Metal Complex: In the absence of any interfering ions, prepare a series of solutions containing a fixed concentration of the target metal ion and the optimal concentration of the reagent. Measure the absorbance at the wavelength of maximum absorption (λmax).
-
Introduction of Interfering Ions: To a solution containing the fixed concentration of the target metal ion and the reagent, add a known concentration of a potential interfering ion.
-
Measurement of Absorbance in the Presence of Interfering Ions: Measure the absorbance of the solution containing the target metal ion, the reagent, and the interfering ion at the λmax of the target metal complex.
-
Calculation of Tolerance Limit: Compare the absorbance value obtained in the presence of the interfering ion with the initial absorbance of the pure target metal complex. The tolerance limit is the concentration of the interfering ion that causes a predetermined level of error (e.g., ±2%) in the absorbance reading.
Specific Protocol: Simultaneous Determination of Cu(II) and Ni(II) with 4-HBTS[4]
-
Reagents:
-
Standard solutions of Cu(II) and Ni(II).
-
4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTS) solution in a suitable solvent (e.g., DMF).
-
Buffer solution to maintain the required acidic pH.
-
-
Instrumentation: A UV-Visible spectrophotometer capable of recording second-order derivative spectra.
-
Procedure:
-
To a set of 10 mL volumetric flasks, add aliquots of the standard Cu(II) and Ni(II) solutions.
-
Add the 4-HBTS reagent solution.
-
Add the acidic buffer to maintain the optimal pH.
-
Dilute to the mark with distilled water and mix well.
-
Record the second-order derivative spectrum from a suitable wavelength range (e.g., 500-700 nm).
-
Measure the derivative amplitudes at the zero-crossing points of Cu(II) for the determination of Ni(II) and vice-versa.
-
-
Interference Study:
-
Prepare solutions containing fixed concentrations of Cu(II) (1.27 µg/mL) and Ni(II) (1.17 µg/mL) along with varying concentrations of foreign ions.
-
Follow the general procedure for spectrophotometric measurement.
-
The tolerance limit was set as the amount of foreign ion causing an error of not more than ±2% in the determination of the metal ions.[4]
-
Visualizing the Workflow
To better illustrate the logical flow of an interference study in spectrophotometric analysis, the following diagrams are provided.
By understanding the potential interferences and employing appropriate analytical strategies, such as the use of derivative spectrophotometry or chemometric techniques, researchers can enhance the accuracy and reliability of spectrophotometric methods for the determination of metal ions using thiosemicarbazide-based reagents. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of the sample matrix in these analytical endeavors.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Performance Benchmark of Novel Thiosemicarbazide Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel thiosemicarbazide-based corrosion inhibitors against established alternatives, supported by experimental data. The information is tailored for researchers and professionals in materials science and chemical engineering to facilitate the selection and application of effective corrosion mitigation strategies.
Executive Summary
Novel thiosemicarbazide derivatives have emerged as highly effective corrosion inhibitors for mild steel in acidic environments. Exhibiting high inhibition efficiencies, often exceeding 95%, these compounds represent a significant advancement in corrosion protection technology. This guide benchmarks the performance of select novel thiosemicarbazides against the well-established inhibitor, Benzotriazole, under comparable conditions. The data presented demonstrates that thiosemicarbazide derivatives offer superior or comparable protection, highlighting their potential as next-generation corrosion inhibitors.
Comparative Performance Data
The following tables summarize the quantitative performance of selected novel thiosemicarbazide corrosion inhibitors compared to Benzotriazole. The data is extracted from various studies, and efforts have been made to standardize the presentation for ease of comparison.
Table 1: Performance of 2-Acetylthiophene Thiosemicarbazone (2-AT) vs. Benzotriazole for Mild Steel in 1 M HCl
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Data Source |
| 2-Acetylthiophene Thiosemicarbazone (2-AT) | 0.5 | 303 | 96 | [1] |
| Benzotriazole | 25 | Not Specified | 80-98 | [2] |
| 1-Acetyl-1H-Benzotriazole | Not Specified | Not Specified | Increases with concentration | [3] |
| 1-hydroxy Benzotriazole | 1.5 x 10⁻³ | 303 | ~48 | [4] |
Table 2: Performance of Halogen-Substituted Benzaldehyde Thiosemicarbazones for Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (µM) | Inhibition Efficiency (%) | Data Source |
| Br-BT | 400 | 95.3 | [5] |
| Cl-BT | 400 | 94.2 | [5] |
| F-BT | 400 | 92.6 | [5] |
| H-BT (unsubstituted) | 400 | 91.4 | [5] |
Table 3: Performance of 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) for Mild Steel in 1.0 M HCl
| Concentration (ppm) | Inhibition Efficiency (%) | Data Source |
| 500 | 92.5 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented results and for conducting further comparative studies.
Weight Loss Method
The weight loss method is a gravimetric technique used to determine the corrosion rate of a material.[7][8][9][10]
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately measured and recorded.
-
Immersion: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of the coupons is measured.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10^4 for mm/year)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 Where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (i_corr) and corrosion potential (E_corr) of a metal.[11][12][13][14][15]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The electrodes are immersed in the corrosive solution with and without the inhibitor.
-
Open Circuit Potential (OCP): The system is allowed to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated using the following equation:
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100 Where:
-
i_corr_uninhibited = Corrosion current density in the absence of the inhibitor
-
i_corr_inhibited = Corrosion current density in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.[16][17][18][19]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurement is used.
-
OCP Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated using the charge transfer resistance values:
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100 Where:
-
R_ct_uninhibited = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibited = Charge transfer resistance in the presence of the inhibitor
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for comparing the performance of these corrosion inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. chesci.com [chesci.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. farsi.msrpco.com [farsi.msrpco.com]
- 13. store.astm.org [store.astm.org]
- 14. Potentiodynamic polarization [corrosion-doctors.org]
- 15. emerald.com [emerald.com]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. usbr.gov [usbr.gov]
- 18. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 19. gamry.com [gamry.com]
Safety Operating Guide
Proper Disposal of 4-Butyl-3-thiosemicarbazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Butyl-3-thiosemicarbazide are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a compound that, like other thiosemicarbazide derivatives, requires careful management as hazardous waste.
Immediate Safety and Hazard Profile
This compound and its derivatives are classified as toxic substances. The parent compound, thiosemicarbazide, is listed by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste, with the waste code P116.[1] This designation necessitates stringent disposal protocols. Ingestion of thiosemicarbazide compounds can be fatal, and they may also cause skin and eye irritation.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Avoid the formation of dust when handling the solid form of the chemical.[1]
-
Prevent the chemical from entering drains or the environment.[1]
Quantitative Disposal and Storage Limits
As an acutely hazardous waste (P-listed), the storage and disposal of materials contaminated with this compound are subject to specific quantitative limits. Adherence to these regulations is critical for maintaining compliance and ensuring safety.
| Parameter | Limit | Regulatory Citation |
| EPA Hazardous Waste Code | P116 (for Thiosemicarbazide) | 40 CFR § 261.33 |
| Satellite Accumulation Area (SAA) Limit for Solids | 1 kilogram | 40 CFR § 262.15 |
| Satellite Accumulation Area (SAA) Limit for Liquids | 1 quart | 40 CFR § 262.15 |
| Time Limit for Removal from SAA Once Full | 3 days | 40 CFR § 262.15 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations for acutely toxic chemicals.
1. Waste Segregation and Collection:
-
Designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[2]
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container for solid waste. The container must be compatible with the chemical.[1]
-
For liquid waste, use a sealable, chemical-resistant container.
-
Immediately label the container with a hazardous waste tag.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept securely closed except when adding waste.
-
Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a spill.[1]
4. Request for Waste Collection:
-
Monitor the amount of waste in the container. Do not exceed the accumulation limits for P-listed waste (1 kg for solids or 1 quart for liquids).[1]
-
Once the container is full or you are approaching the accumulation limit, schedule a pickup with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to transport the hazardous waste outside of the laboratory yourself.[1]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EH&S department.
-
If trained and equipped to do so, contain the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill to prevent dust generation.
-
Collect the spilled material and contaminated cleanup materials into a designated hazardous waste container and label it accordingly.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Local, state, and federal regulations may vary and must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
